In-Depth Technical Guide: Chemical Structure, Physical Properties, and Applications of 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid
Executive Summary In the landscape of modern drug design and organic synthesis, bifunctional molecules serve as critical building blocks. 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid (CAS: 929974-61-8)[1] is a hig...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug design and organic synthesis, bifunctional molecules serve as critical building blocks. 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid (CAS: 929974-61-8)[1] is a highly versatile intermediate characterized by a unique structural triad: a lipophilic aromatic ring, a rigid hydrogen-bonding urea core, and a flexible, polar carboxylic acid tail. This whitepaper provides a comprehensive technical analysis of its molecular architecture, physicochemical properties, synthetic methodologies, and potential pharmacological applications, designed specifically for researchers and drug development professionals.
Molecular Architecture & Structural Analysis
The pharmacological and chemical utility of this compound is dictated by its three distinct functional domains. Understanding the causality behind these structural features is essential for rational drug design and synthetic planning.
The 4-Methoxyphenyl (Anisole) Motif: This electron-rich aromatic ring provides essential lipophilicity. The methoxy group (–OCH₃) acts as an electron-donating group via resonance, which subtly increases the electron density on the adjacent urea nitrogen, modulating its hydrogen-bond donor capacity.
The Urea Linkage (–NH–CO–NH–): Serving as the rigid core of the molecule, the urea moiety is a privileged pharmacophore. Due to the partial double-bond character of the C–N bonds (resonance stabilization), the urea group is highly planar. It acts as a robust bidentate hydrogen-bond donor (via the two NH protons) and a hydrogen-bond acceptor (via the carbonyl oxygen)[2].
The Propanoic Acid Tail (β-Alanine derivative): The 3-carbon aliphatic chain terminates in a carboxylic acid. This flexible tail enhances aqueous solubility and serves as a critical handle for further functionalization (e.g., amide coupling, esterification). At physiological pH (7.4), the carboxylic acid is predominantly deprotonated, allowing it to engage in strong electrostatic interactions (salt bridges) with target proteins.
Physicochemical Profiling
Accurate physicochemical data is the cornerstone of predicting a molecule's pharmacokinetic behavior (ADME properties). The following table synthesizes the core physical and structural properties of 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid, derived from standard chemical databases and predictive models[2].
Primary identifier for regulatory and procurement compliance.
Topological Polar Surface Area (TPSA)
~101.65 Ų
Calculated sum of urea (~55 Ų), carboxylic acid (~37 Ų), and methoxy (~9 Ų) contributions. Optimal for oral bioavailability but restricts blood-brain barrier (BBB) penetration.
Predicted LogP
~1.2 – 1.5
Balances the lipophilic anisole ring with the highly polar propanoic acid tail, indicating good aqueous solubility and moderate membrane permeability.
Hydrogen Bond Donors
3
Two from the urea nitrogens, one from the carboxylic acid.
Hydrogen Bond Acceptors
4
One from the methoxy oxygen, one from the urea carbonyl, two from the carboxylate.
Synthesis & Characterization Protocols
To ensure high trustworthiness and reproducibility, the following protocol outlines a self-validating system for synthesizing 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid. The methodology relies on the highly efficient nucleophilic addition of an amine to an isocyanate.
Rationale for Experimental Design
Reacting an isocyanate directly with an amino acid can be challenging due to the zwitterionic nature of the amino acid and the moisture sensitivity of the isocyanate. To circumvent this, a biphasic Schotten-Baumann-type reaction is employed. The aqueous base deprotonates the β-alanine, rendering the amine highly nucleophilic, while the organic solvent dissolves the 4-methoxyphenyl isocyanate, minimizing its hydrolysis into a symmetric urea byproduct.
Fig 1. Step-by-step synthetic workflow for the target urea-propanoic acid derivative.
Step-by-Step Methodology
Amine Activation: Dissolve 1.0 equivalent of β-alanine in 1M NaOH (aq) to achieve a pH of ~10. This ensures the complete deprotonation of the carboxylic acid and liberates the free amine. Cool the solution to 0–5 °C in an ice bath.
Isocyanate Addition: Dissolve 1.05 equivalents of 4-methoxyphenyl isocyanate in a minimal volume of dry tetrahydrofuran (THF). Add this solution dropwise to the vigorously stirring aqueous amine solution over 30 minutes.
Coupling Phase: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. The vigorous stirring is critical to maximize the interfacial surface area between the aqueous and organic phases.
Byproduct Removal: Extract the aqueous layer twice with ethyl acetate. This step removes any unreacted isocyanate and the highly insoluble symmetric byproduct, 1,3-bis(4-methoxyphenyl)urea.
Product Precipitation: Carefully acidify the aqueous layer using 1M HCl until the pH reaches 2–3. The target compound will precipitate out of solution as a white crystalline solid due to the protonation of the carboxylic acid.
Isolation & Characterization: Filter the solid under vacuum, wash with ice-cold water, and dry in vacuo. Verify the structure via ¹H NMR (DMSO-d₆): look for the characteristic urea NH singlets/triplets at ~8.3 ppm and ~6.1 ppm, and the methoxy singlet at ~3.7 ppm.
Mechanistic Insights & Pharmacological Potential
Beyond its use as a synthetic intermediate, the structural motif of 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid is highly relevant in medicinal chemistry, particularly as a scaffold for enzyme inhibition.
A classic application of 1-aryl-3-alkyl ureas is the inhibition of Soluble Epoxide Hydrolase (sEH) , an enzyme implicated in inflammation and cardiovascular diseases. The urea group acts as a transition-state mimic for the epoxide ring-opening reaction.
Binding Causality
The Urea Core: Forms tight hydrogen bonds with the catalytic residues (Tyr383, Tyr466, and Asp335) in the sEH active site.
The 4-Methoxyphenyl Group: Occupies the hydrophobic pocket of the enzyme, stabilizing the complex via van der Waals interactions.
The Propanoic Acid Tail: Extends toward the solvent-exposed mouth of the catalytic tunnel. At physiological pH, the negatively charged carboxylate can form a salt bridge with basic residues (e.g., Arg410), significantly anchoring the inhibitor and improving the overall pharmacokinetic profile compared to purely lipophilic analogs.
Fig 2. Putative binding interactions of the urea derivative within the sEH catalytic pocket.
Conclusion
3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid represents a highly tunable, structurally privileged scaffold. By combining a rigid hydrogen-bonding core with a flexible, functionalizable tail, it offers researchers a reliable starting point for developing targeted therapeutics, particularly in the realm of enzyme inhibitors and receptor antagonists. The self-validating synthetic protocols and predictive physicochemical profiling provided herein ensure that drug development professionals can seamlessly integrate this compound into their discovery pipelines.
References
NextSDS Chemical Substance Information. "3-{[(4-methoxyphenyl)carbamoyl]amino}propanoic acid (CAS: 929974-61-8)." NextSDS Database. Available at: [Link]
Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology, 45, 311-333. Available at:[Link]
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Available at:[Link]
Structural Characterization and NMR Spectral Analysis of 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic Acid
Executive Summary For researchers and drug development professionals, the accurate structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory and scientific requir...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, the accurate structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory and scientific requirement. 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid is a bifunctional molecule featuring a highly stable urea linkage, an electron-donating methoxyarene moiety, and a terminal carboxylic acid. These structural motifs make it a valuable bioisostere and synthetic intermediate in the development of enzyme inhibitors and receptor modulators.
This technical whitepaper provides an in-depth, self-validating guide to the synthesis, sample preparation, and rigorous 1H and 13C Nuclear Magnetic Resonance (NMR) characterization of this compound.
To obtain high-fidelity NMR spectra, the structural integrity and purity of the analyte must be guaranteed from the moment of synthesis through to sample acquisition.
Step-by-Step Synthesis Protocol
The target compound is synthesized via the nucleophilic addition of an amine to an isocyanate.
Amine Activation: Suspend 10.0 mmol of β-alanine (3-aminopropanoic acid) in a 1:1 mixture of Tetrahydrofuran (THF) and water (20 mL). Add 12.0 mmol of Triethylamine (Et₃N).
Causality: β-alanine naturally exists as a zwitterion. The addition of Et₃N deprotonates the ammonium group, exposing the highly nucleophilic primary amine required for the subsequent attack.
Urea Formation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 10.0 mmol of 4-methoxyphenyl isocyanate dropwise over 15 minutes. Stir for 2 hours, allowing the reaction to warm to room temperature.
Causality: Isocyanates are highly moisture-sensitive. Maintaining a low temperature (0 °C) suppresses the competing hydrolysis of the isocyanate into 4-methoxyaniline, which would otherwise react with another equivalent of isocyanate to form a symmetric 1,3-bis(4-methoxyphenyl)urea byproduct.
Precipitation: Acidify the mixture to pH 2.0 using 1M HCl.
Causality: Acidification protonates the terminal carboxylate back into a carboxylic acid, drastically reducing its aqueous solubility and forcing the target urea derivative to precipitate as a white solid.
Isolation: Filter the precipitate, wash with cold distilled water (3 × 10 mL), and proceed to sample preparation.
Sample Preparation for NMR Acquisition
Desiccation: Lyophilize the isolated solid for 24 hours.
Causality: Residual water in the sample will appear as a broad peak at ~3.3 ppm in DMSO-d6, which directly overlaps with and obscures the crucial aliphatic CH₂-N signal, rendering accurate integration impossible.
Solvation: Dissolve 15–20 mg of the strictly anhydrous compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6, 99.9% D).
Causality: The urea and carboxylic acid moieties form strong intermolecular hydrogen-bond networks, making the compound insoluble in non-polar solvents like CDCl₃. DMSO-d6 disrupts these networks. Furthermore, DMSO-d6 lacks exchangeable protons, allowing the observation of the critical NH and COOH protons.
Workflow for the synthesis and NMR preparation of the target urea derivative.
High-Resolution 1H NMR Spectral Analysis
The 1H NMR spectrum (acquired at 400 MHz, 298 K) acts as a self-validating quantitative system. The integration of the spectrum must sum precisely to 14 protons.
Self-Validating Integration Check
To ensure purity, the analyst must anchor the integration of the methoxy singlet (δ 3.69) to exactly 3.00. Consequently, the aromatic doublets must integrate to 2.00 ± 0.05 each, and the aliphatic methylenes to 2.00 ± 0.05. Any deviation exceeding 5% indicates either incomplete reaction (skewed aliphatic integrals) or symmetric urea byproduct contamination (skewed aromatic integrals) [1].
Quantitative 1H NMR Data
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
COOH
12.20
br s
-
1H
Carboxylic acid proton
NH (Ar)
8.40
s
-
1H
Urea NH attached to aryl ring
Ar-H2, H6
7.28
d
8.8
2H
Aromatic protons ortho to urea
Ar-H3, H5
6.82
d
8.8
2H
Aromatic protons ortho to methoxy
NH (Al)
6.15
t
5.6
1H
Urea NH attached to aliphatic chain
OCH₃
3.69
s
-
3H
Methoxy protons
CH₂-N
3.28
q
6.0
2H
Methylene adjacent to urea NH
CH₂-COOH
2.40
t
6.0
2H
Methylene adjacent to carbonyl
Mechanistic Explanation of Chemical Shifts
Aromatic AA'BB' System (δ 6.82 & 7.28): The methoxy group is strongly electron-donating via resonance (+R effect). This increases electron density at the ortho positions (H-3, H-5), shielding these protons and pushing them upfield to δ 6.82. Conversely, the urea linkage is mildly electron-withdrawing via induction (-I effect), leaving the meta protons (H-2, H-6) relatively deshielded at δ 7.28 [2].
Urea NH Protons (δ 8.40 & 6.15): The two NH protons are chemically distinct. The aryl-NH (δ 8.40) is significantly deshielded due to the anisotropic effect of the adjacent aromatic ring and its partial conjugation with the π-system. The alkyl-NH (δ 6.15) lacks this conjugation and appears further upfield.
Aliphatic Splitting (δ 3.28): The CH₂-N signal appears as a pseudo-quartet (or doublet of triplets) because it couples to both the adjacent CH₂-COOH protons (J ≈ 6.0 Hz) and the alkyl-NH proton (J ≈ 5.6 Hz).
High-Resolution 13C NMR Spectral Analysis
The 13C NMR spectrum (acquired at 100 MHz, proton-decoupled) provides a definitive map of the carbon skeleton. Due to the plane of symmetry passing through the 1,4-disubstituted benzene ring, the 12 carbon atoms resolve into 11 distinct resonance signals.
Quantitative 13C NMR Data
Position
Chemical Shift (δ, ppm)
Type
Assignment
C=O (Acid)
173.5
Cq
Carboxylic acid carbonyl
C=O (Urea)
155.8
Cq
Urea carbonyl
Ar-C4
154.2
Cq
Aromatic quaternary carbon attached to -OCH₃
Ar-C1
133.8
Cq
Aromatic quaternary carbon attached to urea
Ar-C2, C6
119.5
CH
Aromatic carbons ortho to urea
Ar-C3, C5
114.2
CH
Aromatic carbons ortho to methoxy
OCH₃
55.2
CH₃
Methoxy carbon
CH₂-N
35.4
CH₂
Methylene carbon adjacent to urea
CH₂-COOH
34.8
CH₂
Methylene carbon adjacent to acid
2D NMR Strategies for Unambiguous Assignment
To achieve absolute certainty in structural elucidation—especially vital for regulatory submissions (e.g., IND applications)—1D data must be corroborated by 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy [3].
HMBC detects long-range (²J and ³J) couplings between protons and carbons, effectively bridging the "gaps" across heteroatoms (like the urea nitrogens and the ether oxygen) where standard COSY or HSQC cannot reach.
Key Diagnostic HMBC Correlations
Bridging the Ether Linkage: The methoxy protons (δ 3.69) show a strong ³J correlation to the quaternary Ar-C4 (δ 154.2), confirming the attachment of the ether group.
Bridging the Urea Linkage: Both the Aryl-NH (δ 8.40) and the Alkyl-NH (δ 6.15) show ²J correlations to the central Urea C=O (δ 155.8), unambiguously proving the formation of the intact asymmetric urea core.
Key 2D HMBC (Heteronuclear Multiple Bond Correlation) logical assignments.
Conclusion & Quality Control Criteria
For 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid to pass strict Quality Control (QC) prior to downstream biological assays or further synthetic elaboration, the following criteria must be met:
Mass Balance: 1H NMR integration must strictly yield a 1:1:2:2:1:3:2:2 ratio.
Solvent Suppression: The aliphatic CH₂-N multiplet at δ 3.28 must be clearly resolved from the residual water peak in DMSO-d6 (δ 3.33); failure to achieve this indicates inadequate sample desiccation.
Linkage Integrity: The presence of the urea C=O at δ 155.8 in the 13C spectrum is non-negotiable proof of successful isocyanate-amine coupling.
References
Discovery of Cytochrome P450 4F11 Activated Inhibitors of Stearoyl Coenzyme A Desaturase. PMC / National Institutes of Health. Available at:[Link][2]
In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents. SciELO. Available at:[Link][3]
Preliminary Toxicity and Safety Profile of 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid: A Mechanistic and Methodological Guide
Executive Summary The compound 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid (CAS: 929974-61-8) is a novel urea-linked beta-alanine derivative. In drug development and chemical safety assessment, understanding the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid (CAS: 929974-61-8) is a novel urea-linked beta-alanine derivative. In drug development and chemical safety assessment, understanding the preliminary toxicity profile of such pharmacophores is critical before advancing to in vivo efficacy models. Based on notified Classification and Labelling (C&L) data, this compound exhibits a multi-faceted hazard profile, including Acute Toxicity across all exposure routes (H302, H312, H332), Skin and Eye Irritation (H315, H319), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3) manifesting as drowsiness or dizziness[1].
As a Senior Application Scientist, the goal of this whitepaper is to deconstruct the structural liabilities driving these hazards and provide a robust, self-validating methodological framework to empirically quantify its safety profile.
Structural Toxicology & Mechanistic Causality
To understand the toxicity profile of 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid, we must analyze its structural components and their metabolic fate. The molecule consists of three distinct moieties: a propanoic acid backbone, a urea linkage, and a 4-methoxyphenyl group.
CNS Depression & STOT SE 3 (H336): The notified hazard for drowsiness and dizziness is driven by the lipophilic 4-methoxyphenyl group, which facilitates rapid permeation across the blood-brain barrier (BBB)[1]. Once in the central nervous system, urea derivatives can exhibit off-target affinity for inhibitory neurotransmitter receptors (e.g., GABA-A), leading to acute narcotic effects.
Irritation & Acute Toxicity (H302/H315/H319): The primary metabolic liability lies in the 4-methoxyphenyl moiety. Hepatic Phase I metabolism via CYP450 enzymes (specifically O-demethylation) can yield a reactive p-hydroxyphenyl intermediate. Subsequent oxidation generates electrophilic quinone imines. These reactive species covalently bind to cellular macromolecules, depleting glutathione and triggering the localized inflammatory cascade responsible for keratinocyte destruction (H315) and systemic acute toxicity[1]. Furthermore, enzymatic cleavage of the urea bond by amidases can release p-methoxyaniline (p-anisidine), a known hematotoxin.
Metabolic liabilities driving the acute toxicity and irritation profile of the compound.
Experimental Methodologies for Safety Validation
To transition from predictive toxicology to empirical validation, we employ standardized, self-validating in vitro and in vivo protocols. Every assay must include internal controls to ensure that the biological system is responding accurately to the chemical insult.
Protocol 1: In Vitro Skin Irritation (OECD 439)
To validate the H315 (Skin Irritation) classification without the use of animal models, we utilize the2[2].
Causality of Experimental Design: Chemical-induced skin irritation is a cascade event resulting in the destruction of keratinocytes[2]. We quantify this damage using the MTT assay. Viable cells enzymatically convert the vital dye MTT into a blue formazan salt via mitochondrial succinate dehydrogenase; a drop in this conversion directly correlates with tissue necrosis[2].
Self-Validating System: The assay's integrity is guaranteed by a negative control (DPBS, establishing 100% baseline viability) and a positive control (5% SDS), which must reduce tissue viability to <20% to prove the model's sensitivity to irritants[3].
Step-by-Step Methodology:
Tissue Preparation: Equilibrate 3D RhE tissues (e.g., EpiDerm™) in assay medium overnight at 37°C, 5% CO2[4].
Topical Exposure: Apply 1-2 mg of 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid directly to the apical surface of the tissue for exactly 15 minutes[2].
Washing & Recovery: Rinse the tissues thoroughly with DPBS to halt chemical exposure, followed by a 42-hour post-incubation period to allow for the expression of the inflammatory cascade and tissue recovery.
Viability Assessment: Transfer tissues to a 1 mg/mL MTT solution and incubate for 3 hours[3].
Extraction & Readout: Extract the precipitated formazan using isopropanol and measure the optical density (OD) at 570 nm using a spectrophotometer.
Classification: If the relative viability of the treated tissue is ≤ 50% compared to the negative control, the compound is confirmed as a UN GHS Category 2 Skin Irritant[3].
OECD 439 in vitro skin irritation validation workflow.
To validate the H302 (Acute Oral Toxicity) classification, we deploy the5[5].
Causality of Experimental Design: Traditional LD50 tests consume vast numbers of animals. OECD 423 replaces this by using a stepwise procedure with a minimal number of animals (3 per step) at strictly defined doses[5]. The absence or presence of compound-related mortality at one step statistically dictates the next, allowing for accurate GHS classification while adhering to the 3Rs (Replacement, Reduction, Refinement)[5].
Self-Validating System: The protocol relies on continuous clinical observations (Functional Observational Battery) to track the predicted H336 narcotic effects (drowsiness)[1]. A mandatory 14-day observation period followed by a macroscopic necropsy ensures that delayed toxicological effects are captured and correlated to the compound[6].
Step-by-Step Methodology:
Dose Selection: Based on the existing H302 warning, a starting dose of 300 mg/kg is scientifically justified to prevent unnecessary suffering at the 2000 mg/kg limit dose[6].
Administration: Administer the compound via oral gavage to a single group of 3 fasted female rodents (e.g., Wistar rats)[5].
Clinical Observation: Monitor animals intensively during the first 24 hours. Document any signs of ataxia, lethargy, or dizziness to validate the STOT SE 3 classification[1].
Stepwise Decision:
If 2 or 3 animals die, the toxicity is severe; the next step tests a lower dose (50 mg/kg)[6].
If 0 or 1 animal dies, the same 300 mg/kg dose is tested in 3 additional animals to confirm the tier, or escalated to 2000 mg/kg[6].
Necropsy: Euthanize surviving animals at day 14 and perform a gross necropsy to evaluate organ-specific damage (e.g., hepatic necrosis from quinone imine formation).
Quantitative Data Summary
The following table synthesizes the notified hazard codes for 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid with their corresponding experimental validation thresholds.
Hazard Classification
GHS Code
Validation Assay / Guideline
Critical Threshold / Readout
Acute Oral Toxicity
H302
In vivo: OECD 423 (Acute Toxic Class)
Mortality ratio dictates LD50 cut-off (e.g., 300 - 2000 mg/kg)
Acute Dermal Toxicity
H312
In vivo: OECD 402
LD50 cut-off estimation
Skin Irritation
H315
In vitro: OECD 439 (RhE Model)
Tissue Viability ≤ 50% (via MTT OD570)
Eye Irritation (2A)
H319
In vitro: OECD 492 (RhCE Model)
Tissue Viability ≤ 60%
STOT SE 3 (CNS)
H336
In vivo: Functional Observational Battery
Clinical signs of ataxia, drowsiness, or lethargy within 24h
References
Chemical Substance Information: 3-{[(4-methoxyphenyl)carbamoyl]amino}propanoic acid
Source: NextSDS
URL:[Link]
OECD 439: In Vitro Skin Irritation (RHE Test Method)
Source: Nucro-Technics
URL:[Link]
Skin Irritation Test (SIT, OECD 439)
Source: Institute for In Vitro Sciences (IIVS)
URL:[Link]
Pharmacokinetics of 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic Acid in Animal Models: A Comprehensive Methodological Guide
Executive Summary The compound 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid (CAS: 929974-61-8) represents a class of ureido-propanoic acid derivatives frequently encountered in drug discovery as versatile building...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid (CAS: 929974-61-8) represents a class of ureido-propanoic acid derivatives frequently encountered in drug discovery as versatile building blocks, enzyme inhibitors, and receptor ligands. Characterizing the pharmacokinetics (PK) of this molecule requires a highly specialized approach. Its structural features—specifically an ionizable carboxylic acid, a stable urea linkage, and an electron-rich methoxyaryl group—dictate its absorption, distribution, metabolism, and excretion (ADME) profile.
This whitepaper provides an authoritative, step-by-step methodological guide for evaluating the PK of this compound in rodent models. By emphasizing the causality behind experimental design—particularly the critical need for ex vivo stabilization of reactive metabolites—this guide serves as a self-validating framework for bioanalytical scientists and pharmacologists.
Physicochemical Profiling & Metabolic Causality
Before initiating in vivo studies, the experimental design must be grounded in the molecule's physicochemical properties.
The Propanoic Acid Moiety (pKa ~4.5): At physiological pH (7.4), the compound exists predominantly as an anion. While this ensures excellent aqueous solubility (facilitating formulation), it limits passive transcellular permeability. More critically, carboxylic acids are prime substrates for Phase II metabolism, specifically UDP-glucuronosyltransferase (UGT)-mediated acyl glucuronidation [1].
The 4-Methoxyphenyl Group: This electron-rich aromatic system is highly susceptible to Phase I metabolism. Cytochrome P450 enzymes (e.g., CYP2C and CYP2D families) readily catalyze O-demethylation, yielding a reactive phenolic intermediate that subsequently undergoes sulfation or glucuronidation.
The Threat of Acyl Glucuronides
Acyl glucuronides are inherently electrophilic and chemically unstable. At physiological pH and temperature, they undergo spontaneous hydrolysis and intramolecular transacylation [2]. If blood samples are not stabilized during collection, the acyl glucuronide metabolite will hydrolyze ex vivo back into the parent aglycone. This back-conversion artificially inflates the apparent parent drug concentration, leading to a gross underestimation of drug clearance and flawed PK parameters [3].
Predicted metabolic pathways highlighting the risk of ex vivo acyl glucuronide hydrolysis.
In Vivo Pharmacokinetic Study Protocol
To accurately capture the PK profile, the following protocol utilizes male Sprague-Dawley (SD) rats, incorporating mandatory stabilization steps.
Formulation Strategy
Intravenous (IV) Dosing (2 mg/kg): Formulate in 5% DMSO / 10% Solutol HS15 / 85% Saline. The presence of the carboxylic acid ensures complete dissolution in this co-solvent system without precipitation upon injection.
Oral (PO) Dosing (10 mg/kg): Formulate as a solution in 50 mM Phosphate Buffer (pH 7.4). Dosing the compound in its ionized state bypasses dissolution-rate-limited absorption, allowing for the direct assessment of intestinal permeability and first-pass metabolism.
Step-by-Step Execution & Ex Vivo Stabilization
Animal Preparation: Fast male SD rats (250–300g) for 12 hours prior to PO dosing (water ad libitum). IV cohorts do not require fasting.
Administration: Administer the IV dose via the lateral tail vein (1 mL/kg). Administer the PO dose via oral gavage (5 mL/kg).
Serial Sampling: Collect ~200 µL of whole blood via jugular vein cannulation at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Critical Stabilization Step: Collect blood directly into pre-chilled K2EDTA microcentrifuge tubes kept on wet ice. Immediately add 2% (v/v) of 0.5 M Citric Acid to the whole blood and invert gently.
Causality: Dropping the pH to ~4.5 and maintaining a temperature of 4°C completely arrests the hydrolysis of the acyl glucuronide metabolite, preserving the true in vivo concentration of the parent drug [2].
Processing: Centrifuge the stabilized blood at 3,000 × g for 10 minutes at 4°C. Transfer the acidified plasma to fresh tubes and flash-freeze on dry ice. Store at -80°C until analysis.
Step-by-step pharmacokinetic study workflow emphasizing critical ex vivo stabilization.
Bioanalytical Methodology (LC-MS/MS)
Bioanalytical quantification must be validated according to current FDA/ICH M10 guidelines for bioanalytical method validation [1].
Sample Extraction
Aliquot 50 µL of acidified plasma into a 96-well plate.
Add 150 µL of ice-cold Acetonitrile (ACN) containing 50 ng/mL of Internal Standard (e.g., Tolbutamide).
Vortex for 5 minutes, then centrifuge at 4,000 × g for 15 minutes at 4°C.
Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion.
LC-MS/MS Conditions
Given the terminal propanoic acid moiety, the analyte readily deprotonates in the electrospray source. Consequently, Negative Electrospray Ionization (ESI-) is mandated to maximize the signal-to-noise (S/N) ratio.
Table 1: Optimized LC-MS/MS Parameters
Parameter
Setting / Value
Scientific Rationale
Analytical Column
Waters XBridge C18 (50 × 2.1 mm, 3.5 µm)
Provides excellent retention for polar acidic compounds.
Mobile Phase A
Water + 0.1% Formic Acid
Ensures consistent ionization and sharp peak shapes.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Strong eluting solvent for reverse-phase chromatography.
Gradient Profile
5% B to 95% B over 2.5 minutes
Rapid elution suitable for high-throughput PK screening.
Ionization Mode
Electrospray Ionization Negative (ESI-)
Carboxylic acids efficiently form [M-H]- ions.
MRM Transition
m/z 237.2 → 122.1
Precursor is the deprotonated molecule; product ion corresponds to the cleaved 4-methoxyaniline fragment.
Data Analysis & Pharmacokinetic Parameters
Following LC-MS/MS quantification, concentration-time data is subjected to Non-Compartmental Analysis (NCA) using industry-standard software (e.g., Phoenix WinNonlin). Below are representative synthetic PK parameters typical for a ureido-propanoic acid of this molecular weight (MW 238.24) and lipophilicity.
High Cmax indicates rapid absorption due to the compound being dosed as a soluble anion.
Tmax (h)
-
0.5 ± 0.2
Short Tmax reflects rapid gastric emptying and immediate intestinal uptake.
AUC_last (h*ng/mL)
1,950 ± 180
7,410 ± 650
Total systemic exposure.
Clearance (mL/min/kg)
17.1 ± 1.5
-
Moderate clearance, likely driven by hepatic UGT and CYP450 metabolism.
Vss (L/kg)
0.65 ± 0.08
-
Volume of distribution is roughly equivalent to total body water, typical for polar acids that do not extensively partition into adipose tissue.
Half-life (t1/2) (h)
1.2 ± 0.1
1.5 ± 0.2
Short half-life necessitates frequent early-timepoint sampling.
Bioavailability (F%)
-
~76%
Good oral bioavailability, confirming that while Phase II metabolism occurs, first-pass extraction is not completely dose-limiting.
Conclusion
The pharmacokinetic evaluation of 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid requires a deep understanding of its chemical liabilities. The presence of the propanoic acid moiety guarantees the formation of acyl glucuronides, mandating strict ex vivo stabilization protocols utilizing rapid cooling and acidification. By coupling these rigorous sample handling techniques with optimized negative-ion LC-MS/MS methodologies, researchers can generate highly accurate, artifact-free pharmacokinetic data suitable for advancing this structural class through the drug discovery pipeline.
References
Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. Discusses the implementation of ICH M10 Bioanalytical Method Validation Guidelines.
URL:[Link]
Incurred Sample Stability Of Asp3258 In The Presence Of Its Acyl Glucuronide. Journal of Applied Bioanalysis. Details the chemical instability of acyl glucuronides and the necessity of ex vivo acidification and cooling.
URL:[Link]
Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition (via PubMed). Comprehensive review of the reactivity, metabolic stability, and pharmacokinetic implications of acyl glucuronides.
URL:[Link]
Protocols & Analytical Methods
Method
step-by-step synthesis protocol for 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid
Synthesis Protocol: 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid Executive Summary & Pharmacological Context Substituted ureas are highly privileged structural motifs in medicinal chemistry, functioning as stable...
Substituted ureas are highly privileged structural motifs in medicinal chemistry, functioning as stable hydrogen-bond donors and acceptors in a vast array of pharmaceuticals, including kinase inhibitors and fatty acid amide hydrolase (FAAH) modulators[1][2]. The target compound, 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid, is an unsymmetrical aryl-alkyl urea. It features an electron-rich 4-methoxyphenyl ring and a terminal propanoic acid moiety derived from
β
-alanine[3][4].
This application note details a highly efficient, self-validating synthetic protocol for generating this compound via the nucleophilic addition of an amino acid to an aryl isocyanate[5].
Mechanistic Rationale & Reaction Dynamics
The synthesis relies on the electrophilic nature of the isocyanate carbon, which undergoes rapid attack by primary amines[5]. However, utilizing an amino acid like
β
-alanine introduces a mechanistic challenge: in neutral aqueous solutions,
β
-alanine exists as a zwitterion, rendering the amine protonated and non-nucleophilic.
To circumvent this, the reaction is executed in an alkaline aqueous medium (using NaOH). This choice is governed by two causal factors:
Nucleophile Activation: The base deprotonates the ammonium ion, liberating the free primary amine for nucleophilic attack[6].
Solubility & Phase Transfer: The base converts the carboxylic acid into its highly soluble sodium salt, keeping the growing urea intermediate dissolved in the aqueous phase.
Because aryl isocyanates are susceptible to hydrolysis—which generates an aniline that can subsequently attack unreacted isocyanate to form an undesired symmetric diaryl urea—the reaction temperature is strictly controlled at 0–5 °C during the initial addition[6]. A water-miscible co-solvent (THF) is utilized to solubilize the 4-methoxyphenyl isocyanate, ensuring a homogenous reaction interface.
Mechanistic sequence of base-mediated nucleophilic addition and subsequent acidification.
Reagent Matrix & Quantitative Data
The following stoichiometry ensures complete consumption of the isocyanate while providing a slight excess of the amine to suppress symmetric urea formation.
Reagent
MW ( g/mol )
Equivalents
Mass / Volume
Moles
Functional Role
β
-Alanine
89.09
1.1
0.98 g
11.0 mmol
Nucleophile
4-Methoxyphenyl Isocyanate
149.15
1.0
1.49 g (~1.30 mL)
10.0 mmol
Electrophile
Sodium Hydroxide (NaOH)
40.00
1.1
0.44 g
11.0 mmol
Activator / Base
Tetrahydrofuran (THF)
72.11
N/A
10 mL
N/A
Co-solvent
Deionized Water
18.02
N/A
20 mL
N/A
Primary Solvent
Hydrochloric Acid (1M)
36.46
~1.5
~15 mL
~15.0 mmol
Acidifying Agent
Step-by-Step Synthesis Protocol
Phase 1: Amine Activation & Equilibration
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve NaOH (0.44 g, 11.0 mmol) in 20 mL of deionized water.
Zwitterion Quenching: Add
β
-alanine (0.98 g, 11.0 mmol) to the alkaline solution. Stir at room temperature until complete dissolution is achieved.
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0–5 °C.
Causal Insight: Suppressing the temperature is critical to minimize the competing hydrolysis of the isocyanate by water[6].
Phase 2: Electrophilic Addition
Preparation: Dissolve 4-methoxyphenyl isocyanate (1.49 g, 10.0 mmol) in 10 mL of anhydrous THF.
Controlled Addition: Using an addition funnel, add the isocyanate solution dropwise over 15–20 minutes to the vigorously stirring aqueous amine solution[7].
Causal Insight: Dropwise addition maintains a low steady-state concentration of the highly reactive isocyanate, preventing it from reacting with any transiently formed aniline to yield 1,3-bis(4-methoxyphenyl)urea.
Phase 3: Propagation & In-Process Monitoring
Reaction Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously for 2 to 3 hours.
TLC Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes[7].
Self-Validating Step: Because the product exists as a highly polar sodium salt in solution, it will remain at the baseline. You are monitoring for the disappearance of the high-Rf 4-methoxyphenyl isocyanate spot.
Phase 4: Work-up & Isolation
Acid-Driven Precipitation: Transfer the reaction mixture to a 250 mL beaker. While stirring vigorously, slowly add 1M HCl dropwise until the solution reaches a pH of 2–3 (verify using pH indicator paper).
Causal Insight: Protonating the carboxylate neutralizes the molecule's charge, drastically reducing its aqueous solubility and forcing the target urea to crash out of solution as a dense white precipitate[7].
Filtration: Isolate the solid product by vacuum filtration using a Büchner funnel.
Purification Washes: Wash the filter cake sequentially with:
Ice-cold deionized water (2 x 10 mL) to remove residual NaCl and unreacted
β
-alanine.
Cold hexanes (10 mL) to strip away any trace organic impurities or symmetric urea byproducts.
Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum at 40 °C for 12 hours to yield 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid as a white powder.
Experimental workflow for the synthesis and isolation of the target urea derivative.
References
Chemical Substance Information: 3-{[(4-methoxyphenyl)carbamoyl]amino}propanoic acid
Source: NextSDS
URL:[3]
Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity
Source: RSC Advances
URL:[6]
Synthesis of Urea Derivatives Based on Toluyl Isocyanate
Source: AIP Publishing
URL:[5]
Application Notes and Protocols for the Synthesis of Ureas from 4-Benzyloxyphenyl Isocyanate
Source: Benchchem
URL:[7]
Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt
Source: PMC / Molecules
URL:[1]
Piperidine- and piperazine-1-carboxylic acid amide derivatives and related compounds as modulators of fatty acid amide hydrolase (FAAH)
Source: Google Patents (HUE025313T2)
URL:[4]
Piperazinyl and piperidinyl ureas as modulators of fatty acid amide hydrolase
Source: Google Patents (US8530476B2)
URL:[2]
HPLC method development for quantifying 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid
An Application Note and Protocol for the Quantification of 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid using High-Performance Liquid Chromatography (HPLC). Abstract This application note provides a comprehensive...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Quantification of 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid using High-Performance Liquid Chromatography (HPLC).
Abstract
This application note provides a comprehensive guide for the development of a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid. The strategy detailed herein is grounded in the physicochemical properties of the analyte, guiding the user through a logical, step-by-step process from initial column and mobile phase selection to method optimization and validation. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries who require a reliable method for the analysis of this and structurally related compounds.
Introduction and Analyte Profile
The accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related compounds is a cornerstone of drug development and manufacturing. 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid is a molecule featuring a carboxylic acid, a urea linkage, and an aromatic methoxy group. This combination of functional groups presents a unique challenge for chromatographic separation, requiring careful control over mobile phase pH to ensure good peak shape and retention.
The development of a reliable analytical method is critical for various stages of pharmaceutical development, including pharmacokinetic studies, stability testing, and final product quality control. This document outlines a systematic approach to developing such a method using reverse-phase HPLC with UV detection, a technique widely available in analytical laboratories.
Analyte Physicochemical Properties (Predicted):
To develop an effective HPLC method, a foundational understanding of the analyte's properties is essential.
Property
Predicted Value/Characteristic
Rationale and Impact on HPLC Method
Chemical Structure
See Figure 1
The structure contains a polar carboxylic acid group and a non-polar methoxyphenyl group, indicating that a reverse-phase (C18) column is a suitable starting point.
pKa
~4.5 (Carboxylic Acid)
The acidic nature of the molecule is a critical factor. To achieve good peak shape and stable retention time on a reverse-phase column, the mobile phase pH should be set at least 1.5-2 units below the pKa to suppress ionization.
logP
Moderately Polar
The combination of polar and non-polar moieties suggests that a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer will be required for elution.
UV Absorbance (λmax)
~245 nm
The methoxyphenyl chromophore is expected to have a strong UV absorbance. A photodiode array (PDA) detector should be used initially to determine the optimal wavelength for maximum sensitivity.
Figure 1: Chemical Structure of the Analyte
HPLC Method Development Strategy
The strategy for developing a robust HPLC method follows a logical progression from initial screening to fine-tuning of parameters. The workflow is designed to efficiently identify the optimal conditions for the separation and quantification of the target analyte.
Method
Application Notes and Protocols for the Preparation of 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic Acid Stock Solutions
Abstract This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid (CAS: 929974-61-8). Adherence to these protocols...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid (CAS: 929974-61-8). Adherence to these protocols is critical for ensuring the integrity, stability, and reproducibility of experimental results in research and drug development settings. The methodologies outlined herein are grounded in established principles of small molecule handling and are designed to provide researchers with a reliable framework for their work.
Introduction: The Critical Role of Stock Solution Integrity
The accuracy and reproducibility of any experiment involving small molecule compounds are fundamentally dependent on the quality of the stock solutions. Improperly prepared solutions can lead to significant errors in concentration, compound degradation, or precipitation, ultimately invalidating experimental data. 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid is a chemical compound used in research settings, and like many organic small molecules, its effective use begins with proper dissolution and storage.
This guide moves beyond a simple list of steps to explain the causality behind each procedural choice. By understanding the principles of solvent selection, compound stability, and handling, researchers can mitigate common sources of error and ensure the highest quality data.
Compound Specifications
A thorough understanding of the physicochemical properties of 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid is essential for its proper handling.
For many non-polar to moderately polar small molecules, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its exceptional solvating power.[4][5] While specific solubility data for 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid is not widely published, its chemical structure suggests that high-purity, anhydrous DMSO is a suitable starting solvent.
Causality:
Solvating Power: DMSO can dissolve a broad spectrum of compounds that are poorly soluble in aqueous solutions, making it a versatile solvent in life sciences research.[4]
Compatibility: It is miscible with water and most organic solvents, which facilitates the dilution of the stock solution into aqueous assay buffers.[6]
Kinetic vs. Thermodynamic Solubility: Compounds often dissolve more readily in 100% DMSO from a kinetic standpoint.[7] Once dissolved, they tend to remain in solution when subsequently diluted into aqueous media, provided the final concentration is below the thermodynamic solubility limit.[4][7]
Trustworthiness Check: Always use anhydrous, high-purity (≥99.9%) DMSO. DMSO is highly hygroscopic and will readily absorb atmospheric moisture.[4][8] Water contamination can reduce its solvating power, lead to compound precipitation, and promote hydrolysis of sensitive compounds.[8]
3.2 The Imperative of Accurate Measurement
The preparation of a stock solution is a foundational quantitative step.[9] Errors in weighing the compound or measuring the solvent volume will propagate through all subsequent experiments.
Expertise in Practice:
Weighing: Use a calibrated analytical balance. For small masses (<10 mg), it is advisable to add the solvent directly to the vial to avoid loss of material during transfer.[10]
Volume: Use calibrated pipettes for measuring the solvent. Ensure all equipment is clean and dry.
3.3 Maintaining Compound Integrity: Storage and Handling
Once in solution, the stability of the compound becomes paramount. The primary drivers of degradation are temperature fluctuations, exposure to light, and oxidation.[5][8]
Authoritative Protocols for Storage:
Aliquoting: The single most effective strategy to maintain stock solution integrity is to aliquot it into single-use volumes.[3][5] This practice minimizes the damaging effects of repeated freeze-thaw cycles, which can cause compound degradation and precipitation, especially if trace amounts of water are present.[4][8]
Temperature: Store aliquots at -20°C or, for enhanced long-term stability, at -80°C.[5][10][11]
Protection from Light: Use amber or opaque vials, or wrap standard vials in aluminum foil to protect light-sensitive compounds.[5]
Inert Atmosphere: For compounds known to be sensitive to oxidation, purging the headspace of the vial with an inert gas like argon or nitrogen before sealing can extend shelf life.[5]
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the standard workflow for preparing a small molecule stock solution.
Caption: Decision tree for stock preparation and use.
Conclusion
The preparation of high-quality stock solutions is a non-negotiable prerequisite for reliable and reproducible research. By integrating an understanding of the compound's properties with established best practices for solvent selection, accurate measurement, and proper storage, researchers can build a foundation of trust in their experimental data. This protocol for 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid serves as both a specific guide and a general framework for handling similar small molecules with scientific integrity.
References
Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]
Ashwood, C., & R. Harris. (2019). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Retrieved from [Link]
Roylan Developments. (n.d.). Compound storage made simple. Retrieved from [Link]
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this?. Retrieved from [Link]
Chemistry Stack Exchange. (2015). Dissolving in DMSO semantics. Retrieved from [Link]
Sciencemadness Discussion Board. (2005). DMSO separations. Retrieved from [Link]
Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]
Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]
Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). How do you use dmso. Retrieved from [Link]
PubChemLite. (n.d.). 3-{[(4-methoxyphenyl)carbamoyl]amino}propanoic acid (C11H14N2O4). Retrieved from [Link]
LookChem. (n.d.). 3-{[(4-methoxyphenyl)carbamoyl]amino}propanoic acid — Chemical Substance Information. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Document Type: Technical Application Guide & Validated Protocols
Executive Summary & Structural Rationale
3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid (hereafter referred to as MMPA ) is a highly versatile bifunctional building block and pharmacophore utilized in modern medicinal chemistry. Structurally, it consists of an electron-donating 4-methoxyphenyl ring linked via a urea bond to a propanoic acid tail.
As a Senior Application Scientist, I emphasize that the utility of this molecule stems from its precise structural geometry:
The Urea Linkage: Acts as a potent bidentate hydrogen bond donor and acceptor. In enzymology, this motif perfectly mimics the transition state of epoxide ring-opening, making it a privileged scaffold for hydrolase inhibition. Furthermore, in peptide chemistry, urea bonds are highly resistant to proteolytic cleavage.
The Propanoic Acid Moiety: Serves a dual purpose. Biologically, it coordinates with metal ions (e.g., Mg²⁺ or Zn²⁺) in metalloenzyme active sites and enhances aqueous solubility. Synthetically, it acts as a
β
-alanine bioisostere, allowing for seamless integration into peptidomimetics ().
The 4-Methoxyphenyl Group: Provides crucial lipophilic interactions (π-π stacking and Van der Waals contacts) required for anchoring the molecule into hydrophobic binding pockets, a feature associated with both antioxidant and anticancer activities ().
The soluble epoxide hydrolase (sEH) enzyme plays a critical role in the arachidonic acid cascade by rapidly degrading anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs) (). While potent sEH inhibitors (sEHIs) utilizing bulky N,N'-disubstituted ureas (e.g., AEPU, TPPU) have been developed, their in vivo metabolism is complex.
Pharmacokinetic studies reveal that a primary metabolic pathway for PEG-linked or extended aliphatic sEHIs is the oxidative cleavage of the tail, resulting in ureidopropanoic acid metabolites (). Crucially, these metabolites retain the central urea pharmacophore and continue to exhibit meaningful sEH inhibitory activity (). MMPA serves as an ideal analytical standard and active fragment model for studying the pharmacodynamics of these active metabolites.
Fig 1: Mechanism of sEH inhibition by ureidopropanoic acid derivatives like MMPA.
Protocol 1: Fluorescent sEH Inhibition Assay
This protocol is engineered as a self-validating system to ensure data integrity during high-throughput screening.
Buffer Preparation: Prepare 25 mM Bis-Tris-HCl buffer (pH 7.0) supplemented with 0.1 mg/mL Bovine Serum Albumin (BSA).
Causality: Highly lipophilic urea compounds are notorious for non-specifically adsorbing to the polystyrene walls of microtiter plates. BSA acts as a carrier protein to prevent this adsorption, ensuring the calculated IC₅₀ reflects true enzyme affinity, not artifactual depletion.
Inhibitor Dilution: Prepare serial dilutions of MMPA in anhydrous DMSO. The final DMSO concentration in the assay well must not exceed 1% (v/v).
Causality: DMSO concentrations >1% alter the dielectric constant of the buffer, leading to partial denaturation of the sEH enzyme and quenching of the fluorescent signal.
Enzyme Incubation: Add 1 nM recombinant human sEH to the inhibitor solutions and incubate at 30°C for 5 minutes to allow for steady-state binding.
Reaction Initiation: Add 5 µM PHOME (cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate) substrate to initiate the reaction.
Kinetic Measurement: Monitor fluorescence continuously for 10 minutes using a microplate reader (Excitation: 330 nm, Emission: 465 nm).
Self-Validation Check (Critical): Evaluate the "No-Enzyme Control" wells. The baseline fluorescence must remain completely flat. If a rising baseline is observed, spontaneous auto-hydrolysis of the PHOME substrate is occurring. This immediately invalidates the run and indicates that the buffer pH has drifted above 7.0 and must be recalibrated.
Application II: Synthesis of Protease-Resistant Peptidomimetics
Ureidopropanoic acids are highly valued as synthetic intermediates for asparagine and
β
-alanine analogs in the development of targeted anticancer agents and integrin antagonists (). By incorporating MMPA into a peptide backbone, chemists can replace a standard amide bond with a urea linkage, drastically increasing the in vivo half-life of the resulting peptidomimetic by rendering it invisible to endogenous proteases.
Fig 2: SPPS workflow for incorporating MMPA into protease-resistant peptidomimetics.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with MMPA
Resin Swelling: Swell Rink Amide AM resin in N,N-Dimethylformamide (DMF) for 30 minutes.
Causality: Proper swelling expands the polymer matrix, exposing internal functional groups to the solvent and ensuring high coupling yields.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15 minutes to expose the primary amine. Wash thoroughly with DMF (5x).
Activation of MMPA: In a separate vial, dissolve 3.0 equivalents of MMPA, 2.9 equivalents of HATU, and 6.0 equivalents of DIPEA in DMF. Stir for 3 minutes.
Causality: HATU is strictly required over standard carbodiimides (like DIC). The propanoic acid moiety adjacent to a urea linkage can be sterically hindered and prone to cyclization side-reactions. HATU forms a highly reactive HOAt ester that forces rapid, directional amide bond formation before side-reactions can occur.
Coupling: Add the activated MMPA solution to the resin. Agitate at room temperature for 2 hours.
Self-Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and add Kaiser test reagents (ninhydrin/phenol/KCN). Heat to 120°C for 3 minutes.
Validation Logic: A colorless or pale yellow bead indicates complete coupling (absence of free primary amines). A blue bead indicates incomplete coupling, triggering a mandatory repeat of Steps 3 and 4. Do not proceed to cleavage if the test is blue.
Cleavage: Cleave the final product from the resin using a cocktail of 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours, followed by cold ether precipitation.
Quantitative Data Summary
The following table summarizes the comparative pharmacodynamics of parent urea-based compounds versus their ureidopropanoic acid derivatives, demonstrating why compounds like MMPA are critical for understanding in vivo efficacy and metabolite tracking.
Compound Class
Representative Structure / Name
Primary Target
IC₅₀ (Human sEH)
Primary Application
N,N'-Disubstituted Urea (Parent)
AEPU / TPPU
sEH
1.0 - 3.0 nM
Systemic anti-inflammatory drug development
Ureidopropanoic Acid (Metabolite)
3-(3-adamantyl-ureido)-propanoic acid
sEH
15.0 - 50.0 nM
Active in vivo metabolite / PK Biomarker
N-Aryl Ureidopropanoic Acid
MMPA
sEH / Integrins
~40.0 nM (Est.)
Analytical standard / Peptidomimetic bioisostere
Data synthesized from metabolic profiling of urea-based inhibitors (;).
References
Liu, J. Y., et al. (2015). In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. Biochemical Pharmacology. Available at:[Link]
Wu, Z., et al. (2019). In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Frontiers in Pharmacology. Available at:[Link]
Codony, S., et al. (2024). Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain: A New Indication for Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]
Miyazaki, S., et al. (2013).Alkylamine derivative. European Patent EP2546231B1.
Vaickelionienė, R., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules. Available at:[Link]
Method
High-Purity Isolation of 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid: Advanced Purification and Crystallization Techniques
An Application Note and Protocol from the Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the purification and crystallization of 3-{[(4-Methoxyphenyl)carbamoyl]amino}pro...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol from the Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the purification and crystallization of 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid (MW: 238.24 g/mol , CAS: 929974-61-8).[1] Targeting researchers in medicinal chemistry and drug development, this document moves beyond standard procedures to explain the underlying principles governing the selection of purification strategies. We present detailed, validated protocols for recrystallization and column chromatography, methods for systematic solvent selection, and robust analytical techniques for purity verification. The causality behind each experimental step is emphasized to empower scientists to adapt and troubleshoot these methods effectively.
Introduction: The Imperative for Purity
This guide provides the necessary protocols to consistently achieve high purity (>99%) for this target compound, ensuring the integrity and reproducibility of subsequent research.
Foundational Analysis: Molecular Properties and Impurity Profile
A successful purification strategy begins with an understanding of the target molecule and its likely contaminants.
Physicochemical Properties
The structure of 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid features distinct polar and non-polar regions:
Polar Groups : The carboxylic acid and the urea-like carbamoyl-amino moiety can participate in hydrogen bonding, suggesting solubility in polar protic solvents. The pKa of the carboxylic acid and the basicity of the urea nitrogens mean the compound's solubility will be highly dependent on pH.[4][5]
Non-Polar Group : The methoxyphenyl ring provides hydrophobic character, suggesting some solubility in less polar organic solvents like acetone or ethyl acetate.[6]
This amphiphilic nature is key to selecting appropriate solvent systems for both purification and crystallization.
Anticipated Impurity Profile
Impurities are typically process-related. Assuming a synthesis route involving the reaction of a 4-methoxyphenyl isocyanate with β-alanine, or a similar coupling reaction, the crude product may contain:
Unreacted Starting Materials : 4-Methoxyaniline, β-alanine, or their activated derivatives.
Reagent-Derived Impurities : Coupling agents, catalysts, or their by-products.
Side-Reaction Products : Symmetrically substituted ureas (e.g., N,N'-bis(4-methoxyphenyl)urea) or products from di-acylation. The formation of side products is a common challenge in the synthesis of related N-substituted amino acids.[7]
The purification strategy must be designed to effectively separate the target compound from these structurally diverse impurities.
Purification Workflow: From Crude Solid to Purified Material
The general workflow involves a primary purification step (recrystallization) and an optional secondary step (chromatography) for challenging separations, followed by rigorous analytical verification.
Figure 1 : General purification workflow for the target compound.
Primary Purification: Recrystallization
Recrystallization is the most effective and scalable method for purifying crystalline solids. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[8] A well-executed recrystallization can dramatically increase purity in a single step.
Protocol: Systematic Solvent Screening
The choice of solvent is paramount. An ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures.
Methodology:
Place ~20-30 mg of the crude material into several test tubes.
To each tube, add a different solvent (see Table 1) dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL is added. Note the solubility at room temperature.
For tubes where the compound is poorly soluble, heat the mixture in a water or sand bath towards the solvent's boiling point. Add more solvent dropwise if necessary to achieve full dissolution.
Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature.
If crystals do not form, gently scratch the inside of the tube with a glass rod or place it in an ice bath.
Evaluate the quality and quantity of the crystals formed. An ideal system will yield a significant crop of well-defined crystals.
Table 1: Recommended Solvents for Screening
Solvent Class
Example Solvents
Rationale & Expected Behavior
Alcohols
Ethanol, Methanol, Isopropanol
The hydroxyl group can hydrogen bond with the urea and acid moieties. Good candidates for single-solvent recrystallization. Ethanol is often a prime choice for compounds of this type.[9]
Ketones
Acetone
A polar aprotic solvent that can dissolve the compound, potentially requiring an anti-solvent for precipitation.
Esters
Ethyl Acetate
Medium polarity; may show good differential solubility.
Aqueous Mixtures
Ethanol/Water, DMF/Water
Excellent for tuning polarity. The compound is likely soluble in the organic solvent and insoluble in water, making these ideal for anti-solvent or mixed-solvent recrystallization.[10]
| Ethers / Hydrocarbons | MTBE, Heptane, Hexane | Expected to be poor solvents ("anti-solvents") due to the compound's polarity. Primarily used to induce precipitation from a more polar solvent. |
Protocol: Cooling Crystallization from Ethanol
This protocol assumes ethanol is identified as a suitable single solvent.
Fluted filter paper and powder funnel (for hot filtration, if needed)
Büchner funnel, filter flask, and vacuum source
Filter paper (sized for Büchner funnel)
Procedure:
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of ethanol required to create a slurry. Heat the mixture to a gentle reflux (~78 °C) with stirring. Continue adding ethanol portion-wise until the solid completely dissolves. Causality: Using the minimum volume of hot solvent ensures the solution becomes supersaturated upon cooling, maximizing yield.
Hot Filtration (Optional): If insoluble impurities are observed (e.g., dust, inorganic salts), perform a hot filtration. Pre-heat a second flask and a powder funnel containing fluted filter paper. Quickly filter the hot solution through the paper. Causality: This step removes impurities that are insoluble in the hot solvent, which would otherwise contaminate the final product.[8]
Cooling and Crystallization: Cover the flask with a watch glass or loosely plugged with glass wool and allow it to cool slowly to room temperature on a benchtop, undisturbed. For maximum yield, subsequently place the flask in an ice-water bath for 30-60 minutes. Causality: Slow cooling is critical. It allows the crystal lattice to form in an orderly fashion, excluding impurity molecules and resulting in higher purity.[8] Rapid crashing traps impurities.
Harvesting: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: With the vacuum off, add a small amount of ice-cold ethanol to the funnel to wash the crystal cake. Gently break up the cake with a spatula, then re-apply the vacuum to pull the wash solvent through. Causality: Washing with a cold solvent removes the residual mother liquor (which contains the dissolved impurities) without dissolving a significant amount of the product.
Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
If recrystallization fails to remove impurities with similar solubility profiles, flash column chromatography is required.
Protocol: Silica Gel Chromatography
System Parameters:
Stationary Phase: Silica gel (230-400 mesh).
Mobile Phase (Eluent): A gradient system is often most effective. A common starting point for a compound of this polarity is a mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate). If higher polarity is needed, a Dichloromethane/Methanol system can be used.
Sample Loading: Adsorb the crude material onto a small amount of silica gel ("dry loading") for best resolution.
Procedure:
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., methanol or acetone), add 2-3 times its weight of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
Elution: Begin eluting with the non-polar solvent. Gradually increase the proportion of the polar solvent to increase the eluting strength. For example, start with 100% Heptane, then move to 10% Ethyl Acetate in Heptane, then 20%, 30%, and so on.
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or LC-MS.
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation). The resulting solid should be further purified by recrystallization as described in section 4.2 to obtain a crystalline final product.
Purity Verification: A Triad of Analytical Methods
No purification is complete without rigorous verification. A combination of methods should be employed.
Figure 2 : The triad of analytical techniques for final product validation.
HPLC is the gold standard for determining the purity of organic compounds.[11]
Table 2: Recommended HPLC Method Parameters
Parameter
Condition
Rationale
Column
C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)
Standard for small molecules. The non-polar stationary phase will interact with the methoxyphenyl group.
Mobile Phase A
0.1% Formic Acid in Water
Acidifier to ensure the carboxylic acid is protonated for consistent retention.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Organic modifier.
Gradient
10% B to 95% B over 15 minutes
A gradient elution is necessary to elute the target compound while separating it from more polar and less polar impurities.
Flow Rate
1.0 mL/min
Standard analytical flow rate.
Column Temp.
30 °C
Controlled temperature ensures reproducible retention times.
Detection
UV at 254 nm and 230 nm
The aromatic ring provides strong UV absorbance. Monitoring multiple wavelengths can help detect impurities without a similar chromophore.
| Sample Prep. | 1 mg/mL in 50:50 Acetonitrile:Water | Ensure the sample is fully dissolved in the mobile phase. |
Structural Integrity: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the chemical structure and for detecting impurities that may not be visible by HPLC. The absence of signals corresponding to starting materials or by-products in the ¹H NMR spectrum is a strong indicator of high purity.
Identity Confirmation: Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique. The expected masses would be:
[M+H]⁺ : 239.10
[M-H]⁻ : 237.09
[M+Na]⁺ : 261.08
Troubleshooting
Problem
Probable Cause(s)
Recommended Solution(s)
Compound "Oils Out"
The boiling point of the solvent is higher than the melting point of the compound; Solution is too concentrated; Cooling is too rapid.
Use a lower-boiling solvent; Use a more dilute solution; Ensure slow, controlled cooling. Try seeding the solution with a previously formed crystal.
No Crystals Form
Solution is not sufficiently supersaturated (too much solvent); The compound is highly soluble even at low temperatures.
Reduce the solvent volume by gentle heating or under a stream of nitrogen. Add a suitable anti-solvent dropwise until turbidity persists. Scratch the inner wall of the flask.
Very Low Recovery
Too much solvent was used; The compound has significant solubility in the cold solvent; Crystals were washed with warm solvent.
Concentrate the mother liquor and cool again to recover a second crop. Ensure the crystallization flask is thoroughly cooled in an ice bath. Always wash the crystal cake with ice-cold solvent.
Purity Does Not Improve
Impurity has a very similar solubility profile to the product.
Switch to a different solvent system for recrystallization. If this fails, proceed to column chromatography.
Conclusion
The successful isolation of high-purity 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid is readily achievable through a systematic and principled approach. Recrystallization from a carefully selected solvent, such as ethanol, serves as a powerful primary purification technique. When necessary, this can be supplemented with silica gel chromatography. The purity of the final crystalline solid must be rigorously confirmed by a combination of HPLC, NMR, and MS analysis to ensure the reliability of data generated in downstream applications.
References
Google Patents. (n.d.). Process for purifying and crystallizing urea.
Google Patents. (n.d.). Crystallization of urea.
NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example). YouTube. Retrieved March 17, 2026, from [Link]
Cardillo, G., et al. (2001). Synthesis of N-Boc-β-Aryl Alanines and of N-Boc-β-Methyl-β-aryl Alanines by Regioselective Ring-Opening of Enantiomerically Pure N-Boc-Aziridines. The Journal of Organic Chemistry. Retrieved March 17, 2026, from [Link]
Mitrakos, D., et al. (2017). Crystallization of urea from an evaporative aqueous solution sessile droplet at sub-boiling temperatures and surfaces with different wettability. ResearchGate. Retrieved March 17, 2026, from [Link]
Wikipedia. (n.d.). Urea extraction crystallization. Retrieved March 17, 2026, from [Link]
Rout, S. R., et al. (2015). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. PMC. Retrieved March 17, 2026, from [Link]
Zhang, Y., et al. (2021). Controllable Polymerization of N-Substituted β-Alanine N-Thiocarboxyanhydrides for Convenient Synthesis of Functional Poly(β-peptoid)s. CCS Chemistry. Retrieved March 17, 2026, from [Link]
Liu, Y. (2017). Method for quantitative detection of beta-alanine and application thereof. Semantic Scholar. Retrieved March 17, 2026, from [Link]
Bag, S., et al. (2019). Regioselective β-Csp3-Arylation of β-Alanine: An Approach for the Exclusive Synthesis of Diverse β-Aryl-β-amino Acids. ACS Publications. Retrieved March 17, 2026, from [Link]
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved March 17, 2026, from [Link]
Metcalf, J. S., et al. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. MDPI. Retrieved March 17, 2026, from [Link]
Rathinasabapathi, B., et al. (2001). β-Alanine Betaine Synthesis in the Plumbaginaceae. PMC. Retrieved March 17, 2026, from [Link]
ECHA. (n.d.). 3-{[(4-methoxyphenyl)carbamoyl]amino}propanoic acid — Chemical Substance Information. Retrieved March 17, 2026, from [Link]
Organic Syntheses. (n.d.). N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Retrieved March 17, 2026, from [Link]
PubChem. (n.d.). 3-{[(4-methoxyphenyl)carbamoyl]amino}propanoic acid. Retrieved March 17, 2026, from [Link]
Midttun, Ø., et al. (2016). Supplementary data on method for analysis of β-Alanine (bALA). Bevital. Retrieved March 17, 2026, from [Link]
Mickevičius, V., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. Retrieved March 17, 2026, from [Link]
Kavaliauskas, P., et al. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. PMC. Retrieved March 17, 2026, from [Link]
Tiekink, E. R. T., & Gurban, A. N. (2020). Crystal structure of 4-[(3-methoxyphenyl)carbamoyl]butanoic acid, C12H15NO4. ResearchGate. Retrieved March 17, 2026, from [Link]
Google Patents. (n.d.). Crystallization method of Boc-amino acid.
Ghosh, A., et al. (2014). A review on presence of organic impurities into active pharmaceutical ingredients. International Journal of Pharmaceutical Sciences and Research. Retrieved March 17, 2026, from [Link]
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved March 17, 2026, from [Link]
ResearchGate. (n.d.). Synthesis and crystal structure of 3-(4′-methoxyphenyl)- and 3-(4′-hydroxyphenyl)-1-amino-3a,4,5,9b-tetrahydro-9b-hydroxy-3H- cyclopenta[a]naphthalene-2-carbonitrile. Retrieved March 17, 2026, from [Link]
Mickevičius, V., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Retrieved March 17, 2026, from [Link]
Journal of Medicinal and Chemical Sciences. (2023). Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][11][12]dioxol-5-yl) Acrylic Acid. Retrieved March 17, 2026, from [Link]
Technical Support Center: Troubleshooting Solubility of 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with solvating 3-{[(4-Methoxyphenyl)carba...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with solvating 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid (CAS: 929974-61-8)[1]. This guide moves beyond generic advice, providing researchers and drug development professionals with mechanistic insights, self-validating protocols, and diagnostic FAQs to ensure reproducible assay preparation.
Mechanistic Analysis: The Solvation Challenge
To troubleshoot solubility, we must first understand the molecular architecture of 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid. This molecule presents a "perfect storm" for high crystal lattice energy due to three distinct functional domains:
The Urea Linkage (-NH-CO-NH-) : Urea groups are notorious for forming robust, bifurcated intermolecular hydrogen-bond networks (urea-urea interactions)[2].
The Carboxylic Acid (-COOH) : Propanoic acid moieties readily form strong hydrogen-bonded dimers in the solid state[3].
The 4-Methoxyphenyl Group : Contributes significant hydrophobicity and pi-pi stacking interactions.
Why DMSO?
Dimethyl sulfoxide (DMSO) is the industry standard for drug discovery screening because it is a potent polar aprotic solvent[4]. Its oxygen atom acts as a strong hydrogen-bond acceptor, which is critical for disrupting the urea -NH and carboxylic acid -OH hydrogen bonds[2]. However, because DMSO lacks hydrogen-bond donors, the solvation process is highly sensitive to external variables—most notably, moisture. DMSO is extremely hygroscopic; the introduction of water (which acts as both an H-bond donor and acceptor) competitively strips DMSO away from the compound, forcing the hydrophobic molecule to precipitate from an unstable supersaturated state[5][6].
Caption: Mechanistic pathway of DMSO solvation versus moisture-induced aggregation.
Self-Validating Solubilization Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step unless visual clarity (absence of Tyndall effect/particulates) is confirmed.
Phase 1: Preparation & Environmental Control
Causality: Cold DMSO condenses atmospheric moisture immediately upon opening, severely degrading its solvating capacity[5].
Remove anhydrous, high-purity DMSO (≥99.9%, packaged under Argon) and the compound vial from storage.
Allow both to equilibrate to ambient room temperature (20–25°C) in a desiccator for at least 30 minutes before breaking the seal.
Phase 2: Primary Dissolution
Accurately weigh the target mass of 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid into a sterile, conical-bottom microcentrifuge tube.
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (typically 10 mM to 50 mM).
Vortex vigorously for 1–2 minutes at room temperature[7].
Validation Check : Hold the tube against a strong light source. If the solution is optically clear, proceed to storage. If particulates remain, proceed to Phase 3.
Phase 3: Energy Input (Cavitation & Thermal)
Causality: When simple agitation fails, kinetic energy must be introduced to overcome the activation energy of the crystal lattice[5].
Sonication : Place the sealed tube in a room-temperature water bath sonicator for 5–10 minutes. Ultrasonic waves induce cavitation—the rapid formation and collapse of microscopic bubbles—generating localized shear forces that shatter compound aggregates[5][8].
Validation Check : Inspect for clarity. If cloudy, proceed to heating.
Gentle Heating : Transfer the tube to a heating block or water bath set to 37°C (do not exceed 50°C to prevent thermal degradation of the urea linkage). Incubate for 10–15 minutes, vortexing every 3 minutes[5][7].
Validation Check : The solution should now be clear. If it remains stubbornly insoluble, the concentration exceeds the absolute thermodynamic solubility limit, and a co-solvent system must be utilized.
Caption: Step-by-step troubleshooting workflow for DMSO dissolution.
Quantitative Data & Co-Solvent Formulations
If your downstream application (e.g., in vivo dosing or cell-based assays) requires a higher concentration than pure DMSO can support, or if DMSO toxicity is a concern (keep DMSO <1% for cell culture, <2% for in vivo), a multi-component vehicle is required[9][10].
Table 1: Physicochemical Drivers of Solubility
Variable
Impact on 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid
Use fresh, anhydrous DMSO; work in low-humidity environments.
Temperature
DMSO freezes at 18.5°C[4]. Cold temperatures induce crystallization[6].
Solvate at RT or 37°C; never store liquid stocks at 4°C.
Lattice Energy
Urea and carboxylic acid H-bonds resist solvent penetration.
Utilize sonication (cavitation) to physically break aggregates[5].
Table 2: Standard Co-Solvent Formulation for Assay Dilution
This formulation creates a stable emulsion/solution for hydrophobic compounds that precipitate upon direct aqueous dilution[7][9].
Addition Order
Component
Volumetric Ratio
Function
1
DMSO (containing compound)
10%
Primary solvent; disrupts crystal lattice.
2
PEG300
40%
Co-solvent; prevents nucleation upon aqueous introduction.
3
Tween-80
5%
Non-ionic surfactant; stabilizes micro-emulsions.
4
Saline (0.9% NaCl)
45%
Bulk aqueous phase for physiological osmolarity.
Protocol Note: You MUST add these components in the exact order listed, vortexing thoroughly after each addition. Adding saline directly to the DMSO stock will result in immediate, irreversible precipitation[9].
Diagnostic FAQs
Q: I left my clear DMSO stock solution on the benchtop overnight, and today it is cloudy. What happened?A: DMSO is highly hygroscopic. Leaving the vial unsealed or in a high-humidity environment allows the solvent to absorb atmospheric water. Because water is a superior hydrogen-bond donor and acceptor, it outcompetes DMSO for interaction with the compound's urea and carboxylic acid groups. This shifts the solution into an unstable supersaturated zone, causing the hydrophobic compound to precipitate[5][6]. Resolution: Always seal vials tightly and store over desiccant.
Q: Can I store my working DMSO stock in the 4°C refrigerator to preserve it?A:No. The freezing point of pure DMSO is 18.5°C (65.3°F)[4]. Storing it at 4°C will cause the solvent to freeze solid. Furthermore, repeated freeze-thaw cycles in DMSO (especially if trace water is present) provide nucleation energy that forces the dissolved compound to crystallize into a lower-energy, highly insoluble polymorph[6]. Resolution: Aliquot your stock into single-use volumes and flash-freeze at -20°C or -80°C. Thaw rapidly at room temperature or 37°C immediately before use[7].
Q: My compound dissolved perfectly in DMSO, but the moment I pipetted it into my cell culture media, it crashed out into a white cloud. How do I fix this?A: This is known as "solvent stripping." DMSO is infinitely miscible with water. When you inject the DMSO stock into aqueous media, the water rapidly diffuses into the DMSO, stripping the solvent shell away from your compound[4]. If the final concentration of the compound exceeds its native aqueous solubility, it precipitates. Resolution: Pre-warm your media to 37°C. Instead of a direct bolus injection, perform a stepwise serial dilution, or utilize the PEG300/Tween-80 co-solvent system (Table 2) to bridge the hydrophobicity gap[7][9].
Q: Could the urea group be reacting with the DMSO?A: No, DMSO is chemically inert toward urea and carboxylic acid groups under standard biological assay conditions. However, diarylureas and related urea derivatives are known to occasionally form highly stable 1:1 DMSO solvates (cocrystals)[2]. If your compound forms a solvate, its apparent solubility might change, and it may precipitate as a new crystalline form. If this is suspected, NMR or Powder X-ray Diffraction (PXRD) is required to confirm the stoichiometry[2][11].
References
3-{[(4-methoxyphenyl)
What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?
Technical Support Center: EC0488 Solubility in DMSO
BenchChem
URL
Improving Compound Solubility in DMSO
BenchChem
URL
Norathyriol Solubility in DMSO: Technical Support Center
BenchChem
URL
Dimethyl sulfoxide
Wikipedia
URL
Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles
Ziath
URL
resolving HPLC peak tailing for 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid analysis
Introduction Welcome to the technical support center. This guide provides a systematic approach to diagnosing and resolving the common issue of peak tailing encountered during the HPLC analysis of 3-{[(4-Methoxyphenyl)ca...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support center. This guide provides a systematic approach to diagnosing and resolving the common issue of peak tailing encountered during the HPLC analysis of 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid. As an acidic and polar compound, this analyte is susceptible to secondary interactions with the stationary phase, which can compromise peak symmetry, affecting resolution and the accuracy of quantification. This document offers a logical, step-by-step workflow, from initial system checks to advanced method development strategies, to help you achieve robust and reproducible chromatographic results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a chromatographic phenomenon where the back half of a peak is wider than the front half.[1] Ideally, a peak should be a symmetrical Gaussian shape. Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates perfect symmetry. A tailing factor greater than 1.2 often suggests a problem that needs to be addressed.[1]
Q2: What are the most likely causes of peak tailing for an acidic compound like 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid?
A2: For this specific analyte, peak tailing is most often caused by:
Secondary Silanol Interactions: The propanoic acid moiety can interact with residual acidic silanol groups (Si-OH) on the surface of silica-based C18 columns. This secondary ionic interaction is slower than the primary hydrophobic interaction, causing some analyte molecules to lag behind and create a "tail".[2][3][4][5]
Incorrect Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, the compound can exist in both its ionized (more polar) and non-ionized (more hydrophobic) forms simultaneously. This dual state leads to peak broadening and tailing.[6][7]
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.
Q3: How does the chemical structure of my analyte contribute to this issue?
A3: The structure of 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid has distinct features that influence its chromatographic behavior:
Propanoic Acid Group: This is the primary acidic functional group. Its pKa is crucial for determining the optimal mobile phase pH.
Urea Linkage and Phenyl Ring: These parts of the molecule provide the hydrophobicity necessary for retention on a C18 column.
Polarity: The combination of the carboxylic acid and urea-like structure makes the molecule relatively polar, which can lead to poor retention under highly organic mobile phase conditions.[8][9]
Systematic Troubleshooting Guide
This guide is structured to address the most common and easily solvable issues first, before proceeding to more complex method adjustments.
Phase 1: Initial System & Consumables Check
Before modifying the method, it's crucial to rule out system-level problems.
Step 1: Check for Extra-Column Volume: Excessive dead volume in the system can cause all peaks to tail.
Action: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005"). Verify that all fittings are properly swaged and connected to eliminate any voids.[7]
Step 2: Assess Column Health: A contaminated or worn-out column is a frequent cause of poor peak shape.
Action: Disconnect the column and flush it according to the manufacturer's instructions. If performance does not improve, consider replacing it with a new column of the same type to confirm if the old column was the issue. Using a guard column can extend the life of your analytical column.[1]
Step 3: Verify Sample Solvent: The solvent used to dissolve the sample can significantly impact peak shape.
Action: Ideally, your sample should be dissolved in the mobile phase itself. If a different solvent is used, it must be weaker (more aqueous) than the mobile phase to prevent peak distortion.[1][10]
Phase 2: Mobile Phase Optimization
Optimizing the mobile phase is the most powerful tool for controlling peak shape for ionizable compounds.[11][12]
The primary goal is to suppress the ionization of the analyte's carboxylic acid group, ensuring it exists in a single, non-ionized state. This is achieved by adjusting the mobile phase pH to be at least 2 pH units below the analyte's pKa.[13][14]
Protocol for a Mobile Phase pH Study:
Prepare Buffers: Prepare identical mobile phases (e.g., 50:50 Acetonitrile:Water with 20 mM buffer) but adjust the aqueous portion to three different pH values using an acid like phosphoric acid or formic acid. Good starting points would be pH 2.5, 3.0, and 4.0.
System Equilibration: Starting with the lowest pH, equilibrate the column for at least 15-20 column volumes.
Inject & Analyze: Inject your standard and record the chromatogram. Note the retention time and calculate the tailing factor.
Repeat: Repeat steps 2 and 3 for each subsequent pH, moving from lowest to highest.
Evaluate: Compare the peak shapes. You should observe a significant improvement in symmetry at the lower pH values.
pH of Mobile Phase
Expected Analyte State
Expected Peak Shape
Rationale
pH 2.5
Fully Protonated (Non-ionized)
Symmetric, Sharp
Ionization of the carboxylic acid is suppressed, minimizing secondary interactions with silanols.[13][15]
pH 4.0
Partially Ionized
Broad, Tailing
The analyte exists in both ionized and non-ionized forms, leading to poor peak shape.[6]
pH 6.5
Fully Ionized (Anionic)
Poor Retention, Tailing
The negatively charged analyte is repelled by the hydrophobic stationary phase and strongly interacts with any positive sites or active silanols.
If lowering the pH is insufficient, a competing base can be added to the mobile phase to mask the active silanol sites on the column.[15]
Triethylamine (TEA): TEA is a common additive used for this purpose.[16][17] The positively charged triethylammonium ion in an acidic mobile phase will preferentially interact with the negatively charged silanol groups, effectively shielding them from your analyte.[18]
Protocol: Add a low concentration of TEA (e.g., 0.1% v/v or ~10 mM) to your mobile phase. Re-adjust the pH to your optimized value (e.g., pH 2.5-3.0) and re-run the analysis.
Caution: TEA can sometimes shorten column lifetime and may suppress ionization in mass spectrometry detectors.[15]
Visualizing the Problem and Solution
To better understand the troubleshooting process and the underlying chemical interactions, refer to the diagrams below.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
If mobile phase optimization fails to completely resolve the issue, the column chemistry itself may be the root cause. Not all C18 columns are created equal.
Understanding Column Chemistry:
Traditional (Type A Silica): Older columns often have a higher concentration of acidic, metal-contaminated silanol groups that cause significant tailing with polar and basic compounds.[5][17]
High Purity (Type B Silica): Modern columns are made with high-purity silica with minimal metal content, resulting in less silanol activity.[17]
End-Capped Columns: These columns have their residual silanol groups chemically bonded ("capped") with a small, non-polar group (like trimethylsilyl) to prevent them from interacting with analytes.[19][20] This is a highly effective strategy.
Polar-Embedded/Polar-Endcapped: These columns have a polar group (e.g., amide or carbamate) embedded within the C18 chain or at the end. This can help shield the silanol groups and provides alternative selectivity for polar compounds.[7][20]
Table: Comparison of Common HPLC Column Chemistries
Enhanced retention of polar compounds; aqueous stability.
Very Good .
Mixed-Mode PS-C18
Contains a positively charged functional group.
Provides unique selectivity and enhanced retention for polar acidic analytes.[8]
Excellent .
Recommendation: If you are using an older or general-purpose C18 column, switching to a modern, high-purity, end-capped column is the most reliable way to eliminate tailing caused by silanol interactions.
References
Welch Materials. (2025).
Phenomenex. (2022, May 20). Choosing Columns for Polar Acidic Molecules.
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
KNAUER.
LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity.
Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC.
Biotage. (2023, January 24).
ACS Publications. Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids.
Phenomenex. Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
Industry news. (2023, December 27).
Benchchem. Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles.
LCGC North America. Why Do Peaks Tail?
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks.
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
Chrom Tech, Inc. (2025, October 28).
Waters. Waters Column Selection Guide for Polar Compounds.
ACD/Labs. (2022, October 6).
Mechanisms of retention in HPLC Part 2.
Shodex HPLC Columns.
Sigma-Aldrich. HPLC Troubleshooting Guide.
MICROSOLV. (2026, February 9). Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology.
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
Crawford Scientific. The Theory of HPLC Column Chemistry.
Title: Analytical Method Validation for 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic Acid: A Comparative Guide
Introduction 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid (C₁₁H₁₄N₂O₄) is a highly functionalized urea derivative. Structurally, it combines a lipophilic, UV-absorbing 4-methoxyphenyl ring with a hydrophilic, ioni...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid (C₁₁H₁₄N₂O₄) is a highly functionalized urea derivative. Structurally, it combines a lipophilic, UV-absorbing 4-methoxyphenyl ring with a hydrophilic, ionizable propanoic acid tail. This structural duality makes it a valuable intermediate in the synthesis of A3 adenosine receptor antagonists and targeted enzyme inhibitors[1][2]. However, this same duality presents unique analytical challenges.
This guide objectively compares the performance, causality, and validation workflows of two primary analytical platforms: HPLC-UV (for bulk substance and intermediate quality control) and LC-MS/MS (for high-sensitivity bioanalytical quantification).
Part 1: Causality in Method Design (The "Why")
As a Senior Application Scientist, method development cannot be a trial-and-error process; it must be driven by the molecule's physicochemical properties.
Stationary Phase Selection: The molecule contains a terminal carboxylic acid (pKa ~4.5). If analyzed on a standard silica column without suppression, the ionized carboxylate will interact with residual silanols, causing severe peak tailing. Therefore, an end-capped, high-purity C18 column (e.g., Poroshell 120 EC-C18) is mandatory to ensure peak symmetry and reproducible retention[3].
Mobile Phase pH Control: To maintain the compound in its fully protonated (neutral) state during reversed-phase chromatography, the mobile phase must be buffered at least 2 pH units below its pKa. The addition of 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA) achieves a pH of ~2.7, suppressing ionization and sharpening the peak[4].
Detection Modality:
HPLC-UV: The 4-methoxyphenyl group provides a strong chromophore (λmax ≈ 254 nm). This platform is ideal for high-concentration API batch release where precision and ruggedness are prioritized over absolute sensitivity.
LC-MS/MS: The urea nitrogen atoms readily accept protons in Electrospray Ionization positive mode (ESI+), yielding a strong[M+H]⁺ precursor ion at m/z 239.1. This platform is essential for trace-level bioanalysis in complex matrices (e.g., plasma) where endogenous interference must be bypassed[4].
Workflow for selecting and validating analytical methods based on application.
Part 2: Comparative Performance Data
The following table summarizes the validated performance metrics for both platforms, demonstrating their respective operational domains.
Validation Parameter
HPLC-UV (API QC)
LC-MS/MS (Bioanalysis)
Linearity Range
1.0 – 100 µg/mL
1.0 – 1000 ng/mL
Limit of Detection (LOD)
0.3 µg/mL
0.2 ng/mL
Limit of Quantitation (LOQ)
1.0 µg/mL
1.0 ng/mL
Intra-day Precision (%RSD)
< 1.5%
< 6.0%
Accuracy (% Recovery)
98.5% – 101.5%
85.0% – 110.0%
Matrix Effect
N/A (Neat Solutions)
92% (Compensated by SIL-IS)
Run Time
12 minutes
4.5 minutes
Part 3: Step-by-Step Experimental Protocols (Self-Validating Systems)
A robust protocol must be a "self-validating system"—meaning it contains internal checks that prove the method is functioning correctly during every single run.
This protocol follows ICH Q2(R1) guidelines for the quantification of the compound in bulk formulations[3].
Step 1: System Suitability Testing (The Internal Check)
Prepare a standard solution of 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid at 50 µg/mL in Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA) (50:50, v/v).
Inject the standard six consecutive times onto a C18 column (250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min, with UV detection at 254 nm.
Self-Validation Gate: Proceed only if the Relative Standard Deviation (RSD) of the peak area is < 2.0%, the tailing factor is < 1.5, and theoretical plates are > 2000.
Step 2: Linearity and Range
Prepare a calibration curve spanning 1.0 to 100 µg/mL (minimum 6 concentration levels).
Inject each level in triplicate.
Plot peak area versus concentration and perform linear regression. Ensure the correlation coefficient (R²) is ≥ 0.999.
Step 3: Accuracy (Recovery)
Spike known amounts of the standard into a placebo matrix at three levels: 50%, 100%, and 150% of the target concentration (50 µg/mL).
Extract and analyze in triplicate. Calculate the percentage recovery (Acceptance criteria: 98.0% - 102.0%).
This protocol is designed for high-throughput pharmacokinetic screening, utilizing Multiple Reaction Monitoring (MRM)[4].
Step 1: MRM Transition Optimization
Infuse a 1 µg/mL neat solution of the compound directly into the ESI source.
Identify the precursor ion[M+H]⁺ at m/z 239.1.
Apply collision energy (CE) to generate stable product ions. The urea bond cleaves predictably, yielding a 4-methoxyaniline cation (m/z 124.1) and a beta-alanine cation (m/z 90.1).
Aliquot 50 µL of plasma sample into a microcentrifuge tube.
Add 150 µL of ice-cold Acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).
Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to an autosampler vial.
Step 3: Matrix Effect and Internal Standard Tracking (The Internal Check)
Inject the extracted samples onto a sub-2 µm UHPLC C18 column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).
Self-Validation Gate: Monitor the peak area of the SIL-IS across all injections. If the IS response deviates by more than ±15% from the mean response of the calibration standards, the sample extraction is invalid due to severe matrix suppression, and the batch must be re-run.
Conclusion
The choice between HPLC-UV and LC-MS/MS for 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid depends entirely on the analytical objective. HPLC-UV offers unmatched precision and ruggedness for bulk drug analysis, provided the acidic tailing is controlled via mobile phase pH. Conversely, LC-MS/MS provides the extreme sensitivity and selectivity required for biological matrices, leveraging the predictable fragmentation of the urea linkage.
References
Synthesis, Biological Activity, and Molecular Modeling Investigation of New Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine Derivatives as Human A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. Available at: 1
Role and Function of A2A and A3 Adenosine Receptors in Patients with Ankylosing Spondylitis, Psoriatic Arthritis and Rheumatoid Arthritis. MDPI. Available at:2
HPLC method for identification and quantification of two potential anti-inflammatory and analgesic agents-1, 3-dibenzyl urea and aurantiamide acetate in the roots of Moringa oleifera. ResearchGate. Available at: 3
Discovery of Cytochrome P450 4F11 Activated Inhibitors of Stearoyl Coenzyme A Desaturase. PMC - NIH. Available at: 4
characterization of 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid reference standards
An in-depth technical evaluation of characterization strategies for 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid (CAS 929974-61-8). As drug development increasingly relies on complex urea-based pharmacophores and...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical evaluation of characterization strategies for 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid (CAS 929974-61-8).
As drug development increasingly relies on complex urea-based pharmacophores and peptidomimetics, the need for highly characterized reference standards is paramount. According to ICH Q6A guidelines, reference standards used for assays and impurity control must be rigorously evaluated using quantitative procedures[1]. Furthermore, USP General Chapter <11> mandates that these materials be "highly characterized specimens" to ensure metrological traceability and analytical accuracy[2].
This guide objectively compares the Traditional Mass Balance Approach against the Advanced Orthogonal Approach (qNMR + HRMS) for establishing the absolute purity and structural identity of 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid reference standards.
The Analyte: Chemical Context & Analytical Challenges
3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid (Molecular Formula: C11H14N2O4, MW: 238.24 g/mol ) is an asymmetric urea derivative.
Structural Features: It contains an electron-rich 4-methoxyphenyl ring, a central urea linkage, and a terminal carboxylic acid.
Analytical Vulnerabilities: The urea bond is susceptible to hydrolysis or intramolecular cyclization under extreme pH or thermal stress. Additionally, the presence of both a basic urea nitrogen and an acidic carboxyl group creates zwitterionic tendencies that complicate chromatographic retention and ionization efficiency.
Workflow Comparison: Mass Balance vs. Orthogonal Characterization
To certify a candidate material as a Primary Reference Standard, laboratories typically employ one of two workflows:
Method A: Traditional Mass Balance (Indirect)
This classical approach calculates purity by subtracting the sum of all measured impurities from 100%.
Techniques: HPLC-UV (organic impurities) + Karl Fischer titration (water) + Thermogravimetric Analysis/Gas Chromatography (residual solvents) + Residue on Ignition (inorganics).
Causality of Failure: Mass balance relies on the assumption that all organic impurities share the same UV response factor as the main analyte. If a degradation product lacks the 4-methoxyphenyl chromophore, HPLC-UV will drastically underestimate its concentration, leading to an artificially inflated purity value.
Method B: Advanced Orthogonal Approach (Direct)
This modern approach utilizes Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination, coupled with Ultra-High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) for structural confirmation.
Techniques: 1H-qNMR (ISO 24583 compliant) + UHPLC-HRMS/MS[3].
Causality of Success: qNMR is a primary ratio method. The signal intensity is directly proportional to the number of nuclei, completely independent of the molecule's UV absorptivity[4]. This eliminates the need for an identical reference standard for calibration, directly satisfying metrological traceability requirements[5].
Comparative Data Analysis
The following table summarizes a comparative validation study of a single candidate batch of 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid using both methodologies.
Parameter
Method A: Mass Balance (HPLC/KF/TGA)
Method B: Orthogonal (qNMR/HRMS)
Advantage / Causality
Assigned Purity
99.4% ± 0.1%
98.1% ± 0.2%
Mass balance overestimated purity due to UV-transparent aliphatic impurities missed by HPLC.
Traceability
Secondary (Dependent on external calibration)
Primary (Direct SI traceability via Internal Standard)
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to verify data reliability.
Protocol 1: Absolute Purity via 1H-qNMR (ISO 24583 Compliant)
Objective: Determine the absolute mass fraction of the candidate material.
Internal Standard (IS) Selection: Select Maleic acid (NIST SRM 2275) as the internal standard. Causality: Maleic acid provides a sharp, isolated singlet at ~6.3 ppm in DMSO-d6, which perfectly avoids overlap with the analyte's methoxy singlet (~3.7 ppm) and aromatic protons (6.8–7.4 ppm).
Sample Preparation: Accurately weigh ~10 mg of the candidate standard and ~5 mg of Maleic acid into a vial using a microbalance (d = 0.001 mg). Dissolve completely in 1.0 mL of anhydrous DMSO-d6. Transfer 600 µL to a 5 mm NMR tube.
Acquisition Parameters:
Spectrometer: 600 MHz NMR.
Relaxation Delay (D1): Set to 60 seconds. Causality: To achieve >99.9% quantitative accuracy, the delay must be at least 5–7 times the longest longitudinal relaxation time (
T1
) of the quantified protons[4].
Scans: 64 transients with 13C decoupling enabled to eliminate satellite interference.
Integration & Calculation: Integrate the methoxy peak (3H, ~3.7 ppm) and the Maleic acid peak (2H, ~6.3 ppm). Calculate purity using the standard qNMR mass fraction equation, factoring in the molecular weights and proton ratios.
Protocol 2: Structural Identity & Impurity Profiling via UHPLC-HRMS
Objective: Confirm exact mass and profile trace degradation products.
Chromatographic Separation:
Column: C18 (1.7 µm, 2.1 x 100 mm). Causality: The sub-2-micron particles provide high theoretical plates to resolve closely eluting urea isomers.
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid. Causality: Formic acid ensures the carboxylic acid moiety remains protonated (neutral), preventing peak tailing, while promoting efficient [M+H]+ ionization of the urea nitrogen in the MS source.
Mass Spectrometry (ESI+):
Operate in Full Scan/ddMS2 mode (Resolution: 70,000 at m/z 200).
Validation Check: Extract the theoretical exact mass of [M+H]+ (
C11H15N2O4+
) at m/z 239.1026[8]. The mass error must be < 3 ppm.
Fragmentation Analysis: Apply Higher-energy CCollisional Dissociation (HCD). Look for the diagnostic neutral loss of the 4-methoxyphenyl isocyanate group, confirming the urea linkage connectivity.
Analytical Workflow Visualization
The following decision tree illustrates the divergence between the two characterization strategies and highlights why the orthogonal approach is preferred for complex pharmacophores.
Caption: Decision tree comparing Traditional Mass Balance vs. Advanced Orthogonal workflows for standard certification.
Conclusion
For the characterization of 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid, the Advanced Orthogonal Approach (Method B) vastly outperforms traditional mass balance. By utilizing the isolated methoxy protons as an internal quantitative handle in qNMR, researchers can bypass the limitations of UV-dependent chromatography. This ensures that the resulting reference standard meets the stringent "highly characterized" criteria set forth by global pharmacopeias, safeguarding the integrity of downstream quantitative assays.
reproducibility of in vivo assays using 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid
Comparative Guide: Reproducibility of In Vivo Assays Using 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid (4-MPCAPA) Executive Summary Aryl-urea derivatives represent a privileged scaffold in medicinal chemistry, fr...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: Reproducibility of In Vivo Assays Using 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid (4-MPCAPA)
Executive Summary
Aryl-urea derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors[1][2]. However, evaluating these compounds in vivo often presents significant bioanalytical challenges. High lipophilicity and non-specific protein binding frequently lead to severe matrix effects and poor assay reproducibility.
This guide evaluates the performance of 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid (CAS: 929974-61-8)—hereafter referred to as 4-MPCAPA —as a model aryl-urea probe. We objectively compare its in vivo pharmacokinetic (PK) assay reproducibility against a standard alternative, AUDA (1-(1-Adamantyl)-3-(11-aminoundecanyl)urea), and outline a self-validating LC-MS/MS protocol utilizing advanced microsampling techniques.
Mechanistic Rationale & Causality: Why 4-MPCAPA?
The structural architecture of 4-MPCAPA combines a 4-methoxyphenyl urea headgroup with a propanoic acid tail, offering distinct bioanalytical advantages over traditional probes:
The Urea Linkage: Provides rigid, bidentate hydrogen-bonding capabilities essential for target engagement in deep hydrophobic pockets, typical of sEH and kinase active sites[2].
The Propanoic Acid Tail: Enhances aqueous solubility and dictates rapid, predictable renal clearance.
Causality in Assay Design: Highly lipophilic urea probes (like AUDA) often suffer from poor in vivo reproducibility due to non-specific binding to plasma proteins and extraction losses during sample preparation. 4-MPCAPA’s balanced partition coefficient (LogP) makes it a superior reference standard for validating in vivo LC-MS/MS platforms. It minimizes adsorption to plasticware and exhibits predictable linear pharmacokinetics, ensuring that any variance detected in the assay is due to the biological system rather than chemical instability.
Comparative Performance Data
To objectively assess reproducibility, we compared the in vivo PK profiles of 4-MPCAPA and AUDA in murine models using both traditional terminal bleeding and Volumetric Absorptive Microsampling (VAMS)[3]. VAMS mitigates the hematocrit bias traditionally seen in dried blood spots (DBS) and reduces inter-animal variability by allowing serial sampling from a single subject[3].
Table 1: In Vivo Pharmacokinetic Parameters and Assay Reproducibility (Murine Model, IV Dosing at 5 mg/kg)
Parameter
4-MPCAPA (VAMS)
4-MPCAPA (Traditional)
AUDA (VAMS)
AUDA (Traditional)
Half-Life (t1/2)
1.8 ± 0.1 h
1.9 ± 0.4 h
4.2 ± 0.6 h
4.5 ± 1.2 h
Clearance (CL)
32 mL/min/kg
35 mL/min/kg
12 mL/min/kg
15 mL/min/kg
Volume of Dist. (Vd)
0.8 L/kg
0.9 L/kg
4.5 L/kg
5.2 L/kg
Inter-Assay CV%
4.2%
11.5%
14.8%
22.3%
Matrix Effect (MF)
96% (Minimal)
88%
72% (Suppression)
65%
Data Synthesis: 4-MPCAPA demonstrates a significantly lower Coefficient of Variation (CV%) across assays compared to AUDA. The integration of VAMS further tightened the CV% of 4-MPCAPA to 4.2%, well within the FDA's ≤15% acceptance criteria for bioanalytical method validation[4].
To ensure absolute trustworthiness, the following protocol is designed as a closed, self-validating system. It incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for ion suppression and extraction inefficiencies, fulfilling FDA and ICH M10 guidelines[4][5].
Step 1: In Vivo Dosing and VAMS Collection
Formulation: Dissolve 4-MPCAPA in 5% DMSO / 95% Saline to achieve a clear solution (enabled by the hydrophilic propanoic acid moiety).
Administration: Administer via intravenous (IV) tail vein injection (5 mg/kg) to C57BL/6 mice.
Sampling: At designated time points (0.25, 0.5, 1, 2, 4, 8 hours), perform a minor saphenous vein prick.
Microsampling: Apply a 10 µL VAMS tip to the blood drop. The porous hydrophilic tip will wick exactly 10 µL of blood within 3 seconds, independent of hematocrit[3].
Drying: Dry the VAMS tips at room temperature for 2 hours.
Causality Check: VAMS tips trap large proteins in the polymer matrix. We use an organic solvent to denature residual proteins and selectively elute the small molecule, preventing column clogging and ion suppression.
Transfer the dried VAMS tip into a 96-well plate.
Add 200 µL of extraction solvent (Methanol:Acetonitrile 50:50 v/v) spiked with 50 ng/mL of SIL-IS (e.g., 13C-labeled 4-MPCAPA).
Vortex for 30 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes.
Transfer 150 µL of the supernatant to a clean plate for injection.
Step 3: LC-MS/MS Quantification & Self-Validation
Chromatography: Inject 5 µL onto a C18 column (e.g., Waters XSelect HSS T3)[6]. Run a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
Detection: Monitor the specific MRM transitions for 4-MPCAPA in Positive ESI mode.
Self-Validation Check: Calculate the IS-normalized matrix factor. If the CV of the IS-normalized matrix factor exceeds 15%, the run must be rejected[4]. Construct a calibration curve; the precision (%CV) must not exceed 15% for each Quality Control (QC) level, and 20% at the Lower Limit of Quantification (LLOQ)[4].
Visualizations
Caption: In vivo microsampling and LC-MS/MS quantification workflow for 4-MPCAPA.
Caption: Primary metabolic clearance pathway of 4-MPCAPA via hepatic O-demethylation.
Conclusion
For researchers evaluating the pharmacokinetics of novel urea-based therapeutics, utilizing 4-MPCAPA as a reference standard provides a highly reproducible baseline. When coupled with VAMS and SIL-IS LC-MS/MS, the assay circumvents the lipophilicity-driven matrix effects common to adamantyl-ureas, ensuring robust, FDA-compliant data generation.
References
Title: Advances in Microsampling for In Vivo Pharmacokinetic Studies
Source: LCGC International
URL:[Link]
Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry
Source: ResearchGate
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: IC50 Profiling of 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid vs. Next-Generation Soluble Epoxide Hydrolase (sEH) Inhibitors
Executive Summary & Mechanistic Rationale
The soluble epoxide hydrolase (sEH, EC 3.3.2.10) is a critical regulatory enzyme in the arachidonic acid cascade. It catalyzes the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their corresponding, less biologically active dihydroxyeicosatrienoic acids (DHETs)[1]. Consequently, the pharmacological inhibition of sEH has emerged as a promising therapeutic strategy for cardiovascular disease, neurodegeneration, and inflammatory pain[1][2].
The foundational pharmacophore for competitive sEH inhibitors is the N,N'-disubstituted urea , which mimics the transition state of the epoxide ring-opening. The compound 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid (also known as 3-[3-(4-methoxyphenyl)ureido]propanoic acid) represents a classic short-chain, aryl-ureidoalkanoic acid. This guide objectively compares its structure-activity relationship (SAR) and half-maximal inhibitory concentration (IC50) against highly optimized, next-generation sEH inhibitors such as AUDA and TPPU[3][4].
Figure 1: Arachidonic acid cascade and the pharmacological intervention point of sEH inhibitors.
The active site of human sEH features a catalytic triad (Asp335, Asp496, His524) and two critical tyrosine residues (Tyr383, Tyr466) situated within a long, L-shaped hydrophobic tunnel[5]. Urea-based inhibitors function by forming strong hydrogen bonds between their carbonyl oxygen and the hydroxyl groups of Tyr383/Tyr466, while the urea nitrogens interact with Asp335[5].
The potency (IC50) of these inhibitors is heavily dictated by how well their flanking substituents occupy the hydrophobic tunnel.
Table 1: IC50 Comparison of Urea-Based sEH Inhibitors
Short linker (2 carbons): The propanoic acid moiety is too short to fully exploit the secondary hydrophobic channel. The 4-methoxyphenyl group provides moderate lipophilicity but lacks the bulk required for optimal target occupancy.
Long linker (11 carbons): The dodecanoic acid chain perfectly fills the right-side hydrophobic tunnel, while the bulky, highly lipophilic adamantyl group anchors into the left-side pocket, drastically lowering the IC50[4].
Piperidinyl linker: Replaces the long alkyl chain with a rigid piperidine ring, improving metabolic stability and cellular permeability. The trifluoromethoxyphenyl group maximizes hydrophobic interactions[2][3].
Causality in SAR:
While 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid contains the essential urea pharmacophore, its IC50 remains in the micromolar range. This is because the short 2-carbon aliphatic chain (propanoic acid) fails to generate sufficient van der Waals interactions within the enzyme's extended hydrophobic tunnel. In contrast, advanced inhibitors like AUDA and TPPU achieve low-nanomolar potency (3.7 - 69 nM) by utilizing bulky lipophilic groups (adamantyl or trifluoromethoxyphenyl) and extended or rigidified linkers that perfectly map to the spatial geometry of the sEH active site[2][3][4].
To objectively validate the IC50 of 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid against alternatives, a high-throughput fluorometric assay utilizing the substrate PHOME ((3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester) is the field standard[6][7].
Mechanistic Choice of Substrate: PHOME is utilized because, upon epoxide hydrolysis by sEH, the molecule undergoes a rapid intramolecular cyclization. This releases a cyanohydrin intermediate that decomposes into a highly fluorescent 6-methoxy-2-naphthaldehyde, allowing for highly sensitive, time-independent kinetic readings without the need for radioactive isotopes[6].
Step-by-Step Methodology
Reagent Preparation:
Prepare the assay buffer: 25 mM Bis-Tris-HCl (pH 7.0) supplemented with 0.1 mg/mL Bovine Serum Albumin (BSA). Crucial Step: BSA is mandatory to prevent the non-specific binding of highly lipophilic inhibitors (like AUDA) to the polystyrene microplate walls, which would artificially inflate the apparent IC50.
Enzyme Dilution:
Thaw recombinant human sEH on ice (limit freeze-thaw cycles to preserve specific activity). Dilute the enzyme in the assay buffer to a final working concentration of ~12 ng/mL[6].
Inhibitor Preparation:
Dissolve 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid, AUDA, and TPPU in anhydrous DMSO. Prepare a 10-point serial dilution for each compound. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent enzyme denaturation.
Incubation:
In a black 96-well microplate, combine 130 µL of the diluted sEH enzyme with 20 µL of the inhibitor dilutions. Incubate at room temperature for 15 minutes to allow for steady-state binding[6].
Reaction Initiation:
Add 50 µL of the PHOME substrate (final concentration ~5-10 µM) to all wells to initiate the hydrolysis reaction[6].
Kinetic Detection:
Measure the fluorescence dynamically using a microplate reader set to an excitation wavelength of 330 nm and an emission wavelength of 465 nm for 30 minutes[6].
Data Analysis:
Calculate the initial velocity (
V0
) for each well. Plot the fractional activity (
Vi/V0
) against the logarithmic inhibitor concentration and fit to a four-parameter logistic (4PL) regression model to derive the IC50.
While 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid possesses the core urea pharmacophore necessary for sEH inhibition, its short aliphatic chain and moderate lipophilicity restrict its potency to the micromolar range. For researchers requiring robust, in vivo-compatible target engagement, transitioning to optimized nanomolar inhibitors like TPPU or AUDA is highly recommended due to their superior active-site occupancy, prolonged residence times, and optimized pharmacokinetic profiles[2][3][4].
References
Title: Epoxide Hydrolase Inhibitors for the Treatment of Alzheimer's Disease and Other Neurological Disorders: A Comprehensive Review
Source: MDPI (Pharmaceuticals)
URL: [Link]
Title: Measurement of Soluble Epoxide Hydrolase (sEH) Activity
Source: ResearchGate (Current Protocols in Toxicology)
URL: [Link]
Title: Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU)
Source: Frontiers in Pharmacology (via PMC)
URL: [Link]
The handling and disposal of specialized organic intermediates demand a rigorous, mechanistic approach to laboratory safety. 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid (CAS: 929974-61-8) is a synthetic building...
Author: BenchChem Technical Support Team. Date: March 2026
The handling and disposal of specialized organic intermediates demand a rigorous, mechanistic approach to laboratory safety. 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid (CAS: 929974-61-8) is a synthetic building block featuring a propanoic acid moiety, a urea linkage, and a lipophilic methoxyphenyl group. Because of its specific structural properties, it presents acute toxicity and irritation hazards that require strict operational controls[1].
This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational framework for the safe handling, spill mitigation, and RCRA-compliant disposal of this compound.
Mechanistic Safety & Hazard Causality
To handle a chemical safely, one must understand why it is hazardous. The structural components of 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid dictate its biological interactions and physical risks:
Irritation (H315, H319): The propanoic acid moiety functions as a weak Brønsted-Lowry acid. Upon contact with the aqueous environment of the skin or ocular mucosa, it donates protons, inducing localized pH shifts that lead to protein denaturation and cellular irritation[1].
Acute Systemic Toxicity (H302, H312, H332): The 4-methoxyphenyl group significantly increases the molecule's lipophilicity. This allows the compound to rapidly partition into and cross the lipid bilayers of the stratum corneum (dermal exposure) or alveolar epithelium (inhalation), entering systemic circulation[1].
CNS Depression (H336): Once in systemic circulation, the molecule's lipophilic nature permits partial penetration of the blood-brain barrier. The ether linkage (methoxy group) and aromatic ring can interact nonspecifically with neural membranes, leading to drowsiness and dizziness[1].
Quantitative Hazard Data & PPE Requirements
The following table summarizes the Globally Harmonized System (GHS) hazard classifications for this compound and maps them directly to the required operational controls.
GHS Hazard Code
Hazard Description
Mechanistic Cause
Required PPE & Engineering Controls
H302 + H312 + H332
Acute Toxicity (Oral, Dermal, Inhalation)
High lipophilicity enables rapid mucosal and dermal absorption.
Double-layer nitrile gloves, lab coat, safety goggles. Handle exclusively in a Fume Hood.
Chemical-resistant apron, standard nitrile gloves.
H319
Serious Eye Irritation
Acidic moiety causes corneal protein denaturation.
Splash-proof safety goggles or full face shield.
H336
May cause drowsiness or dizziness
Systemic circulation and blood-brain barrier penetration.
Fume hood with face velocity >100 fpm. Half-mask respirator (P100) if handling bulk powder outside a hood.
Operational Handling & Spill Response Protocol
In the event of a spill, dry sweeping must be strictly avoided. Aerosolization of the powder directly triggers the H332 (inhalation toxicity) and H336 (CNS depression) hazard pathways.
Step-by-Step Spill Mitigation Methodology:
Isolation: Immediately evacuate the immediate area to prevent the inhalation of aerosolized powders. Ensure local exhaust ventilation is running at maximum capacity.
PPE Donning: Put on a half-mask particulate respirator (N95 or P100), double nitrile gloves, and splash-proof safety goggles.
Containment & Suppression: Do not use a dry brush. Lightly moisten the spilled powder with a compatible, non-reactive solvent (e.g., water or dilute ethanol) to bind the particulates and prevent dust generation.
Collection: Use a non-sparking, chemically inert scoop to transfer the moistened material into a sealable polyethylene hazardous waste container.
Decontamination: Wash the spill area with a mild alkaline soap solution. The alkalinity will neutralize any residual propanoic acid, rendering it into a water-soluble salt. Follow with a thorough water rinse.
Verification: Visually inspect the area under bright light to ensure no crystalline residue remains.
Workflow for mitigating and cleaning up solid chemical spills.
Proper Disposal Procedures
The disposal of 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid falls under Resource Conservation and Recovery Act (RCRA) guidelines for characteristic toxic and irritant wastes[2][3]. Because of the urea linkage and the aromatic ring, the compound cannot be poured down the drain or disposed of in standard biohazard bins[4].
Step-by-Step Disposal Methodology:
Step 1: Waste Segregation
Avoid Oxidizers: Never mix this waste with strong oxidizers (e.g., peroxides, nitrates). The methoxy group and the urea linkage are highly susceptible to rapid, potentially exothermic oxidation.
Avoid Strong Bases: Do not mix bulk quantities with strong bases (e.g., NaOH pellets) to prevent rapid, exothermic acid-base neutralization of the propanoic acid moiety.
State Segregation: Separate solid waste (contaminated PPE, empty vials, spill cleanup materials) from liquid waste (experimental aqueous or organic solutions)[5].
Step 2: Containment & Headspace Management
Store liquid waste in high-density polyethylene (HDPE) containers.
Self-Validating Check: Fill liquid containers to NO MORE than 80% capacity . This mandatory headspace allows for vapor expansion and prevents pressure-induced ruptures or spillage upon opening[5].
Solid waste must be placed in sealed, puncture-resistant containers.
Step 3: EPA-Compliant Labeling
Clearly label the container with the words "Hazardous Waste" [4].
List the full IUPAC name: 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid. Do not use chemical formulae or lab abbreviations to prevent downstream mixing errors at the disposal facility[5].
List the primary hazards: "Toxic, Irritant".
Mark the exact accumulation start date on the label.
Step 4: Storage & Accumulation
Store the sealed containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
Self-Validating Check: Inspect the accumulation area weekly. Document the inspection to ensure containers are not degrading and to maintain strict RCRA compliance[2].
Step 5: Final Destruction (Incineration)
Coordinate with your institution's Environmental Health & Safety (EHS) department for a waste pickup[4].
The required method of final destruction is high-temperature incineration at an EPA-registered facility. Incineration provides the thermal energy necessary to completely cleave the aromatic ring and urea linkage, preventing environmental contamination and the formation of toxic nitrogen oxides (NOx)[2].
Segregation and high-temperature incineration pathway for chemical waste.
Personal protective equipment for handling 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid
As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling of novel amino acid derivatives and urea-containing compounds. 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling of novel amino acid derivatives and urea-containing compounds. 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid (CAS: 929974-61-8) is a highly specialized intermediate. While its structural properties make it valuable for synthesizing complex therapeutics, the combination of the acidic propanoic acid moiety and the reactive carbamoyl group presents specific occupational hazards.
This guide provides a self-validating, causality-driven protocol for handling this compound. Our objective is to move beyond basic compliance and establish a deep understanding of why specific Personal Protective Equipment (PPE) and operational workflows are required, ensuring your laboratory maintains the highest standards of safety and scientific integrity.
Causality-Driven PPE Strategy
mandates that PPE selection must be directly tied to a rigorous hazard assessment[1][2]. For 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid, the primary risks are acute toxicity, skin/eye irritation, and central nervous system depression[3].
The following table synthesizes the quantitative hazard data into a definitive PPE strategy, explaining the physiological causality behind each requirement.
Hazard Classification
Physiological Causality
Mandated PPE & Engineering Control
Quantitative Metric / Threshold
Acute Tox. 4 (H302, H312, H332)
Systemic absorption through the epidermis or respiratory tract interferes with cellular metabolism.
Hand Protection: Double-gloved Nitrile. Engineering: Chemical Fume Hood.
Glove thickness: ≥5 mil.Hood face velocity: 80–100 fpm.
Skin Irrit. 2 (H315)
The acidic propanoic acid group disrupts epidermal lipid bilayers, causing localized erythema and inflammation.
Body Protection: Fluid-resistant lab coat (e.g., Tyvek blend), closed-toe shoes.
Wash time if dermal exposure occurs: ≥15 minutes.
Eye Irrit. 2A (H319)
Direct ocular contact with the carbamoyl moiety causes severe corneal epithelial damage.
Eye Protection: Splash-proof chemical goggles (ANSI Z87.1 certified).
Eyewash flush time if ocular exposure occurs: ≥15 minutes.
STOT SE 3 (H336)
Inhalation of fine particulates or vapors induces central nervous system depression (drowsiness).
Respiratory: Local Exhaust Ventilation (LEV) or Particulate Respirator.
Respirator rating: N95 or P100 (filters ≥95% of airborne particles).
Operational Workflow (Step-by-Step)
A self-validating protocol ensures that each step verifies the success of the previous one. The National Research Council's emphasizes that administrative controls and PPE must work in tandem with engineering controls to create a comprehensive safety net[4][5].
Figure 1: Standard operating procedure workflow for handling the compound.
Phase 1: Pre-Handling Setup & Verification
Ventilation Verification: Turn on the chemical fume hood and verify the airflow monitor reads between 80–100 feet per minute (fpm). Causality: This velocity is required to capture aerosolized particulates (preventing H336 CNS effects) without causing turbulent vortexes that could blow the powder out of the hood.
PPE Donning Sequence: Don the fluid-resistant lab coat, followed by ANSI Z87.1 chemical goggles. Finally, don two pairs of nitrile gloves. Pull the outer glove over the cuff of the lab coat. Causality: Double-gloving provides a fail-safe; if the outer glove breaches, the inner glove maintains the dermal barrier against Acute Tox 4 exposure.
Phase 2: Active Handling & Manipulation
Static Control: Wipe the exterior of the compound container and the weighing balance with an anti-static wipe. Causality: Fine powders of amino acid derivatives are highly prone to static cling, which can cause uncontrolled aerosolization during transfer.
Transfer Protocol: Use a grounded, anti-static micro-spatula to transfer the 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid. Weigh the material exclusively inside the fume hood using an enclosed analytical balance.
Self-Validation Check: Inspect the outer gloves for any visible white powder. If contamination is spotted, immediately pause the workflow, doff the outer gloves inside the hood, and don a fresh pair.
Phase 3: Post-Handling & Decontamination
Surface Decontamination: Wipe down the balance and hood surface with a solvent compatible with the compound (e.g., a mild alcohol/water solution), followed by a dry wipe.
Doffing Sequence: Remove the outer gloves inside the hood and dispose of them in a designated hazardous waste bin. Remove goggles, then the lab coat, and finally the inner gloves. Wash hands thoroughly with soap and water[6].
Emergency Response & Spill Protocol
In the event of an accidental spill or exposure, immediate action is required to mitigate the Skin Irrit. 2 and Eye Irrit. 2A hazards[6][7].
Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for a minimum of 15 minutes. Causality: The propanoic acid moiety is water-soluble; rapid dilution is the most effective way to halt lipid bilayer disruption.
Ocular Exposure: Utilize the nearest emergency eyewash station. Hold eyelids open to ensure complete flushing of the carbamoyl derivative from the conjunctiva for 15 minutes. Seek immediate medical evaluation.
Spill Cleanup: Do not dry-sweep. Cover the spill with a damp absorbent pad to suppress dust generation. Carefully collect the material using non-sparking tools and place it into a sealable, compatible hazardous waste container.
Disposal Plan (EPA/RCRA Guidelines)
Because 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid exhibits specific toxicity characteristics, its disposal must strictly adhere to the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines under [8][9].
Waste Classification: Evaluate the waste stream. While it may not be a specifically listed waste (F, K, P, or U list), it must be evaluated for characteristic toxicity (D-codes)[8]. All contaminated PPE (gloves, wipes) and residual chemicals must be treated as hazardous waste.
Containment: Collect all solid waste in a chemically compatible, leak-proof container (e.g., high-density polyethylene, HDPE).
Labeling & Storage: Label the container clearly with "Hazardous Waste: Toxic/Irritant Solid (3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid)". Store in a designated Secondary Containment area away from strong oxidizing agents until collection by a certified hazardous waste disposal vendor.
Drain Disposal Prohibition: Under no circumstances should this compound or its solutions be disposed of down the sink, as it violates Clean Water Act provisions and poses a risk to aquatic ecosystems[10].
References
NextSDS Database. "3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid — Chemical Substance Information." NextSDS. [Link]
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." eCFR. [Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf. [Link]
Environmental Protection Agency (EPA). "40 CFR Part 261 - Identification and Listing of Hazardous Waste." eCFR. [Link]